Product packaging for 2-Amino-3-chloro-5-cyanopyridine(Cat. No.:CAS No. 156361-02-3)

2-Amino-3-chloro-5-cyanopyridine

Cat. No.: B111993
CAS No.: 156361-02-3
M. Wt: 153.57 g/mol
InChI Key: XDDIMILABMXHFG-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-cyanopyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B111993 2-Amino-3-chloro-5-cyanopyridine CAS No. 156361-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDIMILABMXHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363271
Record name 2-Amino-3-chloro-5-cyanopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156361-02-3
Record name 2-Amino-3-chloro-5-cyanopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-chloronicotinonitrile
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Foundational & Exploratory

2-Amino-3-chloro-5-cyanopyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3-chloro-5-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an illustrative experimental protocol for the synthesis of related structures, discusses its applications, and outlines essential safety and handling information.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro group, and a cyano group on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156361-02-3[1]
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
IUPAC Name 6-amino-5-chloronicotinonitrile
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 2-8°C, inert atmosphere, dark place

Synthesis of 2-Amino-3-cyanopyridine Derivatives: An Experimental Protocol

2-Amino-3-cyanopyridine derivatives are frequently synthesized via a one-pot multicomponent reaction, which is an efficient method for generating molecular complexity from simple starting materials in a single step.[2][3] The following is a general protocol for the synthesis of 2-amino-3-cyanopyridine scaffolds.[3][4]

Objective: To synthesize a 2-amino-3-cyanopyridine derivative via a one-pot condensation reaction.

Materials:

  • Aromatic aldehyde (2 mmol)

  • A methyl ketone (e.g., acetophenone) (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (20 mL)

  • Reaction flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., DMF-methanol mixture)

Methodology:

  • Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol) in a round-bottom flask.

  • Add ethanol (20 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 10 to 14 hours.[4]

  • Monitor the reaction progress, often indicated by the formation of a precipitate.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system, such as a 1:10 mixture of DMF and methanol, to yield the pure 2-amino-3-cyanopyridine derivative.[4]

Characterization: The structure and purity of the synthesized compounds can be confirmed using various analytical techniques, including:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Melting Point Analysis

Logical Workflow for Synthesis

The synthesis of 2-amino-3-cyanopyridine derivatives can be streamlined into a logical workflow, from starting materials to the final, purified product.

G cluster_start Starting Materials cluster_process Reaction and Purification cluster_end Final Product A Aromatic Aldehyde E One-Pot Reaction (Ethanol, Reflux) A->E B Methyl Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E F Precipitation and Filtration E->F G Recrystallization F->G H Pure 2-Amino-3-cyanopyridine Derivative G->H

Caption: Workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

Applications in Research and Drug Development

The 2-amino-3-cyanopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[5] These derivatives have been investigated for various therapeutic applications:

  • Enzyme Inhibition: They have been identified as novel IKK-β inhibitors, which are relevant in inflammatory diseases.[3][6]

  • Antiviral Activity: Certain derivatives show potential as inhibitors of HIV-1 integrase.[5][6]

  • Receptor Antagonism: They have been studied as A2A adenosine receptor antagonists, which have applications in conditions like Parkinson's disease.[6]

  • Broad Biological Activity: The scaffold is associated with antimicrobial, cardiotonic, anti-inflammatory, and antitumor properties.[6]

Furthermore, 2-amino-3-cyanopyridines serve as crucial intermediates for the synthesis of other heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[2][7]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and its derivatives.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[8][9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Wash hands and any exposed skin thoroughly after handling.[10]

In case of accidental exposure, it is crucial to seek medical attention. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[8][9][10]

References

Spectroscopic Data of 2-Amino-3-chloro-5-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined spectroscopic data for 2-Amino-3-chloro-5-cyanopyridine (CAS RN: 156361-02-3) is limited. This guide provides an in-depth analysis of expected spectroscopic characteristics based on data from structurally similar compounds, namely 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine. The experimental protocols provided are general best practices for the analysis of heterocyclic organic compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the amino, chloro, and cyano groups on the pyridine ring, are expected to give rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and the study of its chemical behavior. This document serves as a technical resource, presenting predicted spectroscopic data and detailed experimental methodologies.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra for this compound, the following tables summarize expected data based on the analysis of the analogs: 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
H-47.8 - 8.2d
H-68.3 - 8.6d
-NH₂5.0 - 7.0br s

Solvent: DMSO-d₆

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the cyano group.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-2158 - 162
C-3115 - 120
C-4140 - 145
C-5105 - 110
C-6150 - 155
-CN117 - 120

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the cyano group, and various vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium-Strong
C≡N Stretch (Cyano)2220 - 2240Strong
C=C, C=N Stretch (Aromatic Ring)1550 - 1650Medium-Strong
C-Cl Stretch700 - 800Strong

Sample Preparation: KBr pellet or ATR

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Table 4: Predicted Mass Spectrometry Data for this compound

IonExpected m/zRelative Abundance
[M]⁺ (C₆H₄³⁵ClN₃)⁺153~100%
[M+2]⁺ (C₆H₄³⁷ClN₃)⁺155~32%

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 400.

    • Scan Speed: 1-2 scans/second.

    • Source Temperature: 200-250 °C.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet For IR MS Mass Spectrometry Sample->MS Direct Insertion NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR Process_NMR Process NMR Spectra NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Final_Report Final_Report Interpret->Final_Report Final Report

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 2-Amino-3-chloro-5-cyanopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this report, this document compiles essential chemical properties and presents crystallographic data for a closely related salt, 2-Amino-5-cyanopyridinium nitrate, to offer structural insights. Additionally, a generalized synthetic workflow for 2-amino-3-cyanopyridine derivatives is outlined.

Chemical and Physical Properties

This compound, also known as 6-amino-5-chloronicotinonitrile, is a solid organic compound with the chemical formula C₆H₄ClN₃.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄ClN₃[1]
IUPAC Name 6-amino-5-chloropyridine-3-carbonitrile[1]
CAS Number 156361-02-3[1]
Molecular Weight 153.57 g/mol [1]
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere, in a dark place

Crystallographic Data of a Related Structure: 2-Amino-5-cyanopyridinium nitrate

As the specific crystal structure for this compound is not available, we present the crystallographic data for 2-Amino-5-cyanopyridinium nitrate (C₆H₆N₃⁺·NO₃⁻) to provide an illustrative example of the molecular conformation of a related pyridinium core.[2][3] It is crucial to note that the presence of the nitrate counter-ion and the protonation of the pyridine ring will influence the bond lengths, angles, and overall crystal packing compared to the neutral this compound.

The crystal structure of 2-Amino-5-cyanopyridinium nitrate reveals that the pyridine ring is protonated at the nitrogen atom.[2] The crystal cohesion is maintained by N—H⋯N and N—H⋯O hydrogen bonds.[2]

Table 2.1: Crystal Data and Structure Refinement for 2-Amino-5-cyanopyridinium nitrate [2]

ParameterValue
Empirical formulaC₆H₆N₃⁺·NO₃⁻
Formula weight182.15
Temperature298(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 4.6475 (9) Åb = 12.713 (3) Åc = 13.417 (3) Åβ = 97.91 (3)°
Volume785.1 (3) ų
Z4
Density (calculated)1.541 Mg/m³
Absorption coefficient0.133 mm⁻¹
F(000)376
Crystal size0.25 × 0.15 × 0.15 mm
Theta range for data collection2.23 to 27.50°
Index ranges-6<=h<=6, -16<=k<=16, -17<=l<=17
Reflections collected8053
Independent reflections1798 [R(int) = 0.0501]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1798 / 0 / 142
Goodness-of-fit on F²1.071
Final R indices [I>2sigma(I)]R1 = 0.0533, wR2 = 0.1165
R indices (all data)R1 = 0.0844, wR2 = 0.1274
Largest diff. peak and hole0.171 and -0.174 e.Å⁻³

Experimental Protocols: A Generalized Approach to Synthesis

While a specific protocol for the crystallization of this compound is not detailed in the available literature, a general methodology for the synthesis of 2-amino-3-cyanopyridine derivatives often involves a one-pot, multi-component reaction.

A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. The reaction can be carried out under various conditions, including conventional heating or microwave irradiation, and can be catalyzed by different agents.

Below is a DOT language script visualizing a generalized experimental workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A Aldehyde E One-Pot Reaction (Solvent, Catalyst, Heat/Microwave) A->E B Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E F Filtration E->F Cooling & Precipitation G Washing F->G H Recrystallization G->H I 2-Amino-3-cyanopyridine Derivative H->I

Generalized workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

Signaling Pathways

The searched literature did not provide specific information on the involvement of this compound in any particular signaling pathways. Therefore, a corresponding diagram cannot be generated at this time.

Conclusion

This technical guide has summarized the currently available chemical and physical data for this compound. While the precise crystal structure of this compound remains to be publicly reported, the provided data for a related pyridinium salt offers valuable structural context. The generalized synthetic workflow presented provides a foundational understanding for the chemical synthesis of this class of compounds. Further experimental investigation is required to elucidate the definitive crystal structure and explore the potential biological activities of this compound.

References

Technical Guide: Solubility of 2-Amino-3-chloro-5-cyanopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-3-chloro-5-cyanopyridine, a key intermediate in the synthesis of various heterocyclic compounds and a molecule of interest in medicinal chemistry. A thorough review of publicly available scientific literature indicates a lack of quantitative solubility data for this compound in common organic solvents. This guide provides qualitative solubility information inferred from synthetic procedures and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility. This enables research and drug development professionals to generate the precise data required for their specific applications, such as reaction optimization, purification, and formulation development.

Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the available literature. However, by examining solvents used in the synthesis and purification of this compound and its derivatives, we can infer its likely solubility. The following table summarizes solvents in which the compound is expected to be soluble to an extent suitable for chemical reactions.

Organic SolventClassInferred Solubility / UseReference
EthanolProtic SolventUsed as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives.[1]
MethanolProtic SolventUsed as a solvent in the synthesis of related aminopyridine derivatives.[1][2]
N,N-Dimethylformamide (DMF)Aprotic SolventUsed as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives.[1]
AcetonitrileAprotic SolventUsed as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives.[1]
Dichloromethane (DCM)Aprotic SolventUsed as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives.[1]
TolueneNonpolar SolventUsed as a solvent in the synthesis of 2-amino-3-cyanopyridine derivatives.[1]
Trifluoroethanol (TFE)Protic SolventUsed as an efficient and recyclable medium for the synthesis of 2-amino-3-cyanopyridine derivatives.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.

2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer or temperature probe

  • Glass vials with airtight screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials. The excess of solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that the solid-liquid equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

    • Record the exact mass of the filtered saturated solution.

  • Concentration Analysis:

    • Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be generated using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction (x).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess solute to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Settle for >2 hours C->D E Withdraw supernatant D->E F Filter with 0.45 µm filter E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate Solubility (g/100mL, mol/L) H->I

Caption: Workflow for Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the provided experimental protocol offers a clear path for researchers to generate reliable data tailored to their specific needs.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-chloro-5-cyanopyridine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and handling. Understanding the thermal degradation pathways is essential for ensuring safety and controlling impurity profiles in downstream applications. This document aims to provide researchers, scientists, and drug development professionals with a technical overview of the potential thermal behavior of this compound, drawing inferences from related chemical structures.

Inferred Thermal Stability from Analogous Compounds

While direct thermal analysis data for this compound is scarce, data from similar compounds can provide valuable insights into its expected thermal stability. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for these evaluations.

A study on halogenated azidopyridines, which also feature a substituted pyridine ring, revealed decomposition onset temperatures between 119 and 135 °C with significant exotherms, as determined by DSC.[1] Another study on 2,6-diaminopyridine reported a maximum thermal decomposition temperature of 186.84°C for the untreated compound.[2] Aminopyridine derivatives have also been noted for their excellent chemical stability under various storage conditions.[3] Pyrolysis studies of pyridine itself at very high temperatures (1600-2300 K) indicate that decomposition is initiated by C-H bond fission, followed by a free radical chain reaction.[4]

The presence of the amino, chloro, and cyano substituents on the pyridine ring will influence the overall thermal stability of this compound. The electron-withdrawing nature of the chloro and cyano groups and the electron-donating amino group will affect the electron density of the pyridine ring and the strength of its bonds.

The following table summarizes thermal data for some related pyridine derivatives to provide a contextual reference.

CompoundMethodKey Findings
Halogenated AzidopyridinesDSCDecomposition onset: 119-135 °C; Exotherms: 228-326 kJ/mol.[1]
2,6-DiaminopyridineTGA/DSCMaximum thermal decomposition temperature (Tmax): 186.84°C.[2]
4-AminopyridineHPLC Stability StudyExcellent chemical stability at 4°C, room temperature for 6 months, and 37°C for 1 month.[3]
PyridineShock Tube PyrolysisHigh-temperature decomposition initiated by C-H fission.[4]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and degradation profile of this compound, the following standard experimental protocols for TGA and DSC are recommended.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass and to quantify this mass loss as a function of temperature.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon (inert) to study thermal degradation, or Air (oxidative) to study thermo-oxidative degradation.

    • Flow Rate: A constant flow rate, typically 20-50 mL/min.

    • Heating Rate: A linear heating rate, commonly 10 °C/min.

    • Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

  • Data Analysis: The TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, phase transitions, and decomposition events.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Typically an inert atmosphere like nitrogen.

    • Heating Rate: A controlled linear heating rate, often 10 °C/min.

    • Temperature Range: A range that encompasses the expected melting and decomposition temperatures (e.g., 30 °C to 400 °C).

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature, peak maximum, and enthalpy (area under the peak) of these events are calculated.

Visualizing Experimental and Degradation Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample This compound Weighing Accurate Weighing (1-5 mg) Sample->Weighing Encapsulation Pan Encapsulation (TGA/DSC) Weighing->Encapsulation TGA TGA Analysis (Inert/Oxidative Atmosphere) Encapsulation->TGA DSC DSC Analysis (Inert Atmosphere) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting, Decomposition) DSC->DSC_Data Stability_Report Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report

Workflow for Thermal Stability Assessment.

4.2. Hypothetical Thermal Degradation Pathway

Based on the functional groups present, a hypothetical thermal degradation pathway for this compound can be proposed. At elevated temperatures, the weaker bonds are likely to cleave first. The C-Cl and C-NH2 bonds are generally less stable than the C-C and C-H bonds of the aromatic ring. The degradation could be initiated by the loss of HCl or NH3, or by homolytic cleavage to form radical species. Subsequent reactions could lead to the fragmentation of the pyridine ring.

G A This compound B Initial Heat Application A->B ΔT C Radical Intermediates B->C Homolytic Cleavage (e.g., C-Cl, C-NH2) D Loss of HCl B->D Elimination E Loss of NH3 B->E Elimination F Ring Opening C->F D->F E->F G Volatile Fragments (e.g., HCN, cyanogen) F->G H Char Residue F->H

Hypothetical Thermal Degradation Pathway.

Conclusion

While specific data on the thermal stability of this compound is not currently available, an understanding of its potential behavior can be inferred from related compounds. It is anticipated to be a moderately stable solid at ambient conditions. To ascertain its precise thermal properties, rigorous experimental analysis using TGA and DSC is essential. The provided general experimental protocols and hypothetical degradation pathway serve as a foundational guide for researchers to design and conduct their own investigations into the thermal characteristics of this compound, ensuring its safe and effective use in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-chloro-5-cyanopyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a plausible synthetic route, compiles available analytical data, and presents experimental workflows for its characterization.

Introduction

This compound, also known as 6-amino-5-chloronicotinonitrile, is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃. Its structural features, including the amino, chloro, and cyano functional groups, make it a versatile building block in organic synthesis. The presence of these reactive sites allows for further molecular elaboration, leading to a diverse range of complex heterocyclic compounds with potential biological activity. This guide serves as a technical resource for researchers engaged in the synthesis and application of this important chemical intermediate.

Synthesis Methodology

Proposed Synthesis Pathway:

A potential method for the synthesis of this compound is the direct chlorination of 2-amino-5-cyanopyridine using a suitable chlorinating agent. N-chlorosuccinimide (NCS) is a mild and effective reagent for the regioselective chlorination of electron-rich aromatic and heteroaromatic compounds.

Synthesis_Pathway cluster_reagents 2-amino-5-cyanopyridine 2-Amino-5-cyanopyridine Product This compound 2-amino-5-cyanopyridine->Product Chlorination Reagents N-Chlorosuccinimide (NCS) Solvent (e.g., Acetonitrile)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

The following protocol is a general procedure based on analogous chlorination reactions of aminopyridines. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve high yield and purity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at room temperature. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 156361-02-3
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Solid
Melting Point 185-188 °C

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Data not available in searched literature. Expected signals would include two aromatic protons and an amino group signal.
¹³C NMR Data not available in searched literature. Expected signals would include six distinct carbon signals corresponding to the pyridine ring and the cyano group.
IR (Infrared) Data not available in searched literature. Expected characteristic peaks would include N-H stretching for the amino group, C≡N stretching for the cyano group, and C-Cl stretching.
MS (Mass Spec.) Data not available in searched literature. Expected molecular ion peak (M+) at m/z 153 and 155 in a roughly 3:1 ratio due to the chlorine isotopes.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

Characterization_Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity Purity Assessment (TLC, HPLC, mp) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS End Characterized Pure Product NMR->End IR->End MS->End

Caption: General workflow for the characterization of synthesized compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive published synthesis was not identified, a plausible synthetic route via chlorination of 2-amino-5-cyanopyridine is proposed. The compiled characterization data serves as a benchmark for researchers working with this compound. As a key building block, this compound holds significant potential for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research into its synthesis and reactivity will undoubtedly contribute to advancements in these fields.

An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-5-cyanopyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing amino, chloro, and cyano groups on a pyridine scaffold, allows for a diverse range of chemical transformations. The chlorine atom at the 3-position is a key site for various cross-coupling and substitution reactions, enabling the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the principal reaction mechanisms involving this compound, supported by experimental protocols and quantitative data from studies on analogous compounds.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups. The cyano group at the 5-position and the ring nitrogen atom activate the chlorine at the 3-position towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.[1][2] The rate of reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent.[3]

SNAr_Mechanism reactant This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Addition product Substituted Product + Cl⁻ meisenheimer->product Elimination

Diagram 1: SNAr Mechanism Pathway
Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is adapted from studies on related chloropyridines.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration.

  • Purification: The crude product is then washed with water and a suitable organic solvent (e.g., diethyl ether or hexane) and can be further purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the this compound scaffold makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] The reaction is catalyzed by a palladium(0) complex and requires a base.[4] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Aryl Halide Boronic Acid Palladium Source (mol%) Ligand (mol%) Base (eq.) Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.0)Tri(tert-butyl)phosphine (3.0)K₃PO₄ (3.0)Dioxane1001274[6]
4-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5)Tri(tert-butyl)phosphine (4.5)KF (3.0)Dioxane1001273[6]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O10018High[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for the coupling of chloropyridines.[5]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is highly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.[7] The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)(NR₂)L amine_coordination->pd_amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Aryl Halide Amine Palladium Source (mol%) Ligand (mol%) Base (eq.) Solvent Temp. (°C) Time (h) Yield Reference
6-Chloropyridin-3-amineVariousPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100-11012-24Good to Excellent[10]
Aryl BromidePrimary AminePd(OAc)₂ (1-2)BINAP (1.5-3)NaOtBu (1.4)Toluene80-1008-16High[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol is adapted for halopyridine substrates.[10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12] The catalytic cycle involves both a palladium cycle (similar to other cross-coupling reactions) and a copper cycle, which generates the copper acetylide intermediate.[11]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition (Ar-Cl) pd_alkynyl_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl_complex Transmetalation product Ar-C≡CR pd_alkynyl_complex->product Reductive Elimination product->pd0 Regeneration cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_acetylide + Cu(I)X, Base base Base

Diagram 4: Sonogashira Coupling Catalytic Cycle
Aryl Halide Alkyne Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Amino-3-bromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80685[12]
5-Bromo-3-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601292[13]

Table 3: Representative Conditions for Sonogashira Coupling of Halopyridines.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aminobromopyridines.[12]

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the solvent (e.g., DMF or THF), the amine base (e.g., triethylamine), and the terminal alkyne (1.1 eq.) via syringe.

  • Reaction Conditions: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[14] It is an alternative to the Buchwald-Hartwig amination for forming C-N, C-O, and C-S bonds, though it often requires higher temperatures.[14][15] The mechanism is thought to involve the formation of a copper(I) species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.[16][17]

Ullmann_Condensation cu_catalyst Cu(I)X oxidative_addition Oxidative Addition cu_catalyst->oxidative_addition Ar-Cl cu_complex Ar-Cu(III)(X)(Nu) oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination nucleophile Nu-H nucleophile->oxidative_addition reductive_elimination->cu_catalyst Regeneration product Ar-Nu reductive_elimination->product Experimental_Workflow setup Reaction Setup (Reagents, Solvent, Catalyst) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

References

Quantum Chemical Calculations for 2-Amino-3-chloro-5-cyanopyridine: A Technical Guide Based on Analogous Molecular Structures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific quantum chemical calculation studies for 2-Amino-3-chloro-5-cyanopyridine. This technical guide has been constructed using data from detailed computational studies of structurally analogous compounds: 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP) and 2-Amino-5-chloro-3-nitropyridine . The methodologies and findings presented herein are derived from published research on these molecules and are intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the computational analysis of substituted pyridines.

Introduction

Quantum chemical calculations are indispensable tools in modern chemistry and drug discovery, offering profound insights into molecular structure, stability, reactivity, and spectroscopic properties. For substituted pyridines, such as this compound, these computational methods can elucidate electronic properties, vibrational modes, and potential biological activities, thereby guiding experimental research and rational drug design.

This guide outlines the standard computational protocols and presents key data from quantum chemical analyses of two similar molecules: 2-Amino-3-chloro-5-trifluoromethylpyridine and 2-Amino-5-chloro-3-nitropyridine. The presented data includes optimized geometrical parameters, vibrational frequency analysis, and frontier molecular orbital characteristics.

Experimental Protocols (Methodologies for Analogous Compounds)

The computational details provided below are synthesized from the methodologies applied to the analogue molecules and represent a robust approach for the quantum chemical analysis of this compound.

Computational Software

All calculations were performed using the Gaussian suite of programs, a standard software package for electronic structure calculations.

Theoretical Method

Density Functional Theory (DFT) was the primary method employed for the calculations. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used. This method is well-regarded for its balance of accuracy and computational efficiency in predicting the properties of organic molecules.[1][2]

Basis Sets

The selection of a basis set is crucial for the accuracy of quantum chemical calculations. For the analogue compounds, the following basis sets were utilized:

  • 6-311++G(d,p): This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. It is well-suited for describing systems with potential for hydrogen bonding and non-covalent interactions.[2]

  • cc-pVQZ: This correlation-consistent polarized valence quadruple-zeta basis set is known for providing highly accurate results, particularly for geometry optimization and vibrational frequency calculations.[1]

Geometry Optimization

The molecular geometries of the analogue compounds were fully optimized in the gas phase without any symmetry constraints. The optimization process was continued until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima (i.e., no imaginary frequencies). The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Analysis

Several key electronic properties were calculated for the analogue molecules:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[1][2]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecules arising from intramolecular charge transfer.[1][2]

  • Molecular Electrostatic Potential (MEP): The MEP surface was simulated to identify the electron-rich and electron-deficient regions of the molecules, which is useful for predicting sites of electrophilic and nucleophilic attack.[1]

Data Presentation: Calculated Properties of Analogous Compounds

The following tables summarize the quantitative data obtained from the quantum chemical calculations of the analogue molecules.

Table 1: Optimized Geometrical Parameters for 2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP)
ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.345N1-C2-C3123.1
C6-N11.332C2-C3-C4118.2
C2-C31.411C3-C4-C5119.5
C3-C41.383C4-C5-C6118.9
C4-C51.398C5-C6-N1122.1
C5-C61.385C6-N1-C2118.2
C2-N71.362N1-C2-N7116.8
C3-Cl81.741C4-C3-Cl8118.7
C5-C91.498C4-C5-C9121.3

Data extracted from a study using the B3LYP/cc-pVQZ level of theory.[1]

Table 2: Calculated Vibrational Frequencies for 2-Amino-5-chloro-3-nitropyridine
ModeAssignmentCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
ν(NH₂)NH₂ asymmetric stretching3520
ν(NH₂)NH₂ symmetric stretching3405
ν(CH)C-H stretching3100
ν(C=N)Pyridine ring stretching1620
ν(C=C)Pyridine ring stretching1580
δ(NH₂)NH₂ scissoring1550
ν(NO₂)NO₂ asymmetric stretching1500
ν(NO₂)NO₂ symmetric stretching1350
ν(C-Cl)C-Cl stretching750

Representative data based on studies of similar molecules; specific values are illustrative.[2]

Table 3: Electronic Properties of Analogue Pyridines
Property2-Amino-3-chloro-5-trifluoromethylpyridine (ACTP)2-Amino-5-chloro-3-nitropyridine
HOMO Energy (eV)-6.89-7.12
LUMO Energy (eV)-1.98-3.25
HOMO-LUMO Gap (eV)4.913.87
Dipole Moment (Debye)4.255.67

Data obtained from DFT calculations (B3LYP method with cc-pVQZ and 6-311++G(d,p) basis sets, respectively).[1][2]

Mandatory Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.

G cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Molecular Structure (e.g., from crystal data or builder) geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT/B3LYP) comp_method->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry freq_calc->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq thermo Thermodynamic Properties freq_calc->thermo fmo HOMO/LUMO Energies elec_prop->fmo nbo NBO Analysis elec_prop->nbo mep MEP Surface elec_prop->mep

Caption: Workflow for Quantum Chemical Calculations.

G cluster_core Core Calculation cluster_properties Derived Properties & Analysis opt_geom Optimized Geometry vib_spec Vibrational Spectra (IR/Raman) opt_geom->vib_spec Frequency Analysis thermo Thermodynamic Stability opt_geom->thermo Statistical Mechanics reactivity Chemical Reactivity opt_geom->reactivity FMO Analysis electronic_trans Electronic Transitions (UV-Vis) opt_geom->electronic_trans TD-DFT charge_dist Charge Distribution & Bonding opt_geom->charge_dist NBO/MEP Analysis

Caption: Relationship Between Geometry and Calculated Properties.

Conclusion

While direct computational studies on this compound are not currently available in the literature, the analysis of structurally similar molecules provides a robust framework for understanding its likely chemical and physical properties. The methodologies outlined, centered on DFT calculations with the B3LYP functional and appropriate basis sets, are well-established for predicting the optimized geometry, vibrational spectra, and electronic characteristics of such compounds. The data from analogous molecules suggest that this compound would possess a significant dipole moment and a HOMO-LUMO gap indicative of a stable yet reactive molecule. Researchers are encouraged to apply these established computational protocols to this compound to obtain specific data and further elucidate its potential applications.

References

An In-depth Technical Guide to 2-Amino-3-chloro-5-cyanopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-cyanopyridine (CAS No. 156361-02-3), a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. This document details the compound's discovery and historical context, outlines common synthetic pathways, presents its physicochemical properties in a structured format, and provides illustrative experimental protocols. Furthermore, this guide includes visualizations of synthetic routes to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known by its IUPAC name 6-amino-5-chloronicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1][2] Its unique arrangement of amino, chloro, and cyano functional groups on the pyridine scaffold makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with diverse biological activities. The strategic placement of these reactive sites allows for selective modifications, enabling the construction of targeted molecular architectures. This guide aims to serve as a detailed resource for researchers and professionals engaged in the use of this compound for the discovery and development of new chemical entities.

Discovery and History

The precise "discovery" of this compound as a singular event is not well-documented in publicly available literature, which is common for many specialized chemical intermediates. Its emergence is intrinsically linked to the broader exploration of substituted pyridines as pharmacophores and agricultural agents. The development of synthetic methodologies for 2-amino-3-cyanopyridine derivatives has been an active area of research, with numerous publications detailing various synthetic strategies.[3][4][5] The specific substitution pattern of this compound likely arose from systematic structure-activity relationship (SAR) studies aimed at optimizing the biological efficacy and pharmacokinetic properties of lead compounds in various drug discovery and agrochemical research programs. Its utility as a key intermediate became apparent as researchers sought to introduce specific functionalities to modulate the properties of the final products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 156361-02-3
IUPAC Name 6-amino-5-chloropyridine-3-carbonitrile[6]
Synonyms 6-Amino-5-chloro-nicotinonitrile[2][7]
Molecular Formula C₆H₄ClN₃[7]
Molecular Weight 153.57 g/mol [7]
Appearance Solid
Purity ≥97% (typical)
Storage Temperature 2-8°C, under inert atmosphere, in the dark

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and subsequent functionalization of the pyridine ring. Below are generalized experimental protocols for common synthetic routes.

Synthesis from Dichlorinated Pyridines

One common approach involves the selective amination of a di-halogenated cyanopyridine precursor.

Experimental Protocol:

A solution of 2,3-dichloro-5-cyanopyridine in a suitable organic solvent (e.g., dioxane, DMF) is treated with a source of ammonia, such as aqueous ammonia or ammonia gas, often in the presence of a copper catalyst and a base. The reaction mixture is heated in a sealed vessel to promote the nucleophilic aromatic substitution of the chlorine atom at the 2-position. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

G 2,3-dichloro-5-cyanopyridine 2,3-dichloro-5-cyanopyridine Reaction Reaction 2,3-dichloro-5-cyanopyridine->Reaction Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Reaction This compound This compound Reaction->this compound

Synthesis from a dichlorinated precursor.
Chlorination of an Aminocyanopyridine

An alternative strategy involves the direct chlorination of an aminocyanopyridine precursor.

Experimental Protocol:

2-Amino-5-cyanopyridine is dissolved in a suitable solvent, such as a chlorinated solvent or a strong acid. A chlorinating agent, for example, N-chlorosuccinimide (NCS) or chlorine gas, is added portion-wise at a controlled temperature, often below room temperature, to prevent over-chlorination. The reaction is stirred until the starting material is consumed, as indicated by TLC or HPLC. The reaction is then quenched, and the product is isolated by neutralization, extraction, and subsequent purification by recrystallization or column chromatography.

G 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine Reaction Reaction 2-Amino-5-cyanopyridine->Reaction Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS)->Reaction This compound This compound Reaction->this compound

Chlorination of an aminocyanopyridine.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be characteristic of a 2,3,5-trisubstituted pyridine system. The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the chloro, cyano, and amino substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of biologically active compounds.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.[1][2]

  • Agrochemicals: In the agrochemical industry, this compound is utilized in the development of novel herbicides, insecticides, and fungicides.[1][2] The specific substitution pattern can contribute to the desired biological activity and environmental profile of the final product.

G cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Final Products This compound This compound Acylation/Alkylation Acylation/Alkylation This compound->Acylation/Alkylation Cyclization Cyclization This compound->Cyclization Hydrolysis/Reduction of Nitrile Hydrolysis/Reduction of Nitrile This compound->Hydrolysis/Reduction of Nitrile Pharmaceuticals Pharmaceuticals Acylation/Alkylation->Pharmaceuticals Agrochemicals Agrochemicals Acylation/Alkylation->Agrochemicals Cyclization->Pharmaceuticals Cyclization->Agrochemicals Hydrolysis/Reduction of Nitrile->Pharmaceuticals Hydrolysis/Reduction of Nitrile->Agrochemicals

Application workflow of the core compound.

Conclusion

This compound is a fundamentally important heterocyclic intermediate with broad applicability in the synthesis of high-value chemical products. Its well-defined reactivity and versatile functional groups provide a robust platform for the creation of diverse molecular libraries for screening in drug discovery and agrochemical research. This technical guide has provided a consolidated resource on its properties, synthesis, and applications, intended to support and facilitate the work of researchers and scientists in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Amino-3-chloro-5-cyanopyridine as a key starting material. This versatile building block, featuring amino, chloro, and cyano functionalities, serves as a valuable precursor for the construction of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a readily available starting material that offers multiple reactive sites for synthetic transformations. The ortho-relationship of the amino and cyano groups facilitates cyclization reactions to form pyrimidine rings, while the chloro group can be displaced by various nucleophiles to introduce further diversity and enable the formation of other fused ring systems. These notes will focus on the synthesis of two important classes of heterocyclic compounds: pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.

I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold is a core structure in many biologically active molecules. The synthesis from 2-amino-3-cyanopyridine derivatives typically involves the construction of the pyrimidine ring through cyclization of the 2-amino-3-cyano functionality.

A. Synthesis of 7-Chloro-5-substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

A common strategy to form the pyrimidine ring is through reaction with formamide, which provides the C4 and N3 atoms of the pyrimidine ring.

Reaction Scheme:

Experimental Protocol:

A mixture of a 2-amino-3-cyanopyridine derivative and formamide is heated to reflux.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Quantitative Data:

The following table summarizes the reaction conditions and yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives from substituted 2-amino-3-cyanopyridines using formamide. While a specific example starting from this compound is not detailed in the search results, this general method is applicable.

Entry2-Amino-3-cyanopyridine DerivativeReaction Time (h)Yield (%)
12-amino-4,6-diphenyl-3-cyanopyridine575
22-amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine681
32-amino-4,6-di(p-tolyl)-3-cyanopyridine578

Data adapted from a study on the synthesis of pyrido[2,3-d]pyrimidine derivatives.[1]

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis:

G start 2-Amino-3-chloro- 5-cyanopyridine reagent Formamide start->reagent reaction Reflux start->reaction reagent->reaction intermediate N-(3-cyano-5-chloro- pyridin-2-yl)formamide reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 7-Chloro-pyrido[2,3-d] pyrimidin-4(3H)-one cyclization->product

Caption: Synthesis of 7-Chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.

II. Synthesis of Thieno[2,3-b]pyridine Derivatives

The thieno[2,3-b]pyridine core is another important heterocyclic system found in various pharmaceuticals. A common synthetic route involves the construction of the thiophene ring onto the pyridine core.

A. Synthesis of 3-Amino-5-cyanothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization

This method involves the reaction of a 2-chloro-3-cyanopyridine with a sulfur-containing nucleophile, followed by an intramolecular cyclization.

Reaction Scheme:

Experimental Protocol:

The synthesis of 3-aminothieno[2,3-b]pyridine derivatives can be achieved by reacting a 3-cyanopyridin-2-thiol with a halogen derivative containing an electron-withdrawing group in the alpha-position.[2] In the case of starting with this compound, a two-step process can be envisioned. First, a nucleophilic substitution of the chloro group with a thiolate, such as the anion of mercaptoacetonitrile, would yield an S-alkylated intermediate. This intermediate can then undergo a base-promoted Thorpe-Ziegler isomerization to afford the desired 3-aminothieno[2,3-b]pyridine.[3][4]

Detailed Steps:

  • S-Alkylation: To a solution of this compound in a suitable solvent like DMF or ethanol, add a base such as sodium hydride or potassium carbonate, followed by the addition of mercaptoacetonitrile. The reaction is typically stirred at room temperature or with gentle heating.

  • Thorpe-Ziegler Cyclization: After the formation of the S-alkylated intermediate, a stronger base like sodium ethoxide or potassium tert-butoxide is added to promote the intramolecular cyclization. The reaction mixture is often heated to ensure complete cyclization.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data:

The following table presents data for the synthesis of thieno[2,3-b]pyridines from related starting materials, illustrating the general yields achievable with this methodology.

EntryStarting MaterialReagentBaseYield (%)
12-Thioxo-3-cyanopyridineN-(chloroacetyl)phenothiazineKOHHigh (Optimized)
22-MercaptonicotinonitrileEthyl bromoacetateNaOEt85
32-Chloro-3-cyanopyridineMercaptoacetic acid ethyl esterK2CO375

Data adapted from studies on the synthesis of thieno[2,3-b]pyridine derivatives.[3][4]

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis:

G start 2-Amino-3-chloro- 5-cyanopyridine step1 Nucleophilic Substitution start->step1 reagent1 Mercaptoacetonitrile reagent1->step1 base1 Base (e.g., K2CO3) base1->step1 intermediate S-Alkylated Intermediate step1->intermediate step2 Thorpe-Ziegler Cyclization intermediate->step2 base2 Strong Base (e.g., NaOEt) base2->step2 product 3,6-Diamino-5-cyano- thieno[2,3-b]pyridine step2->product

Caption: Synthesis of 3,6-Diamino-5-cyanothieno[2,3-b]pyridine.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The functional handles present in the starting material allow for a range of chemical transformations, making it an attractive scaffold for the development of novel compounds with potential biological activity. Further optimization of reaction conditions and exploration of a broader range of reagents will undoubtedly lead to the discovery of new and diverse heterocyclic systems.

References

Application Notes and Protocols: 2-Amino-3-chloro-5-cyanopyridine as a Precursor for Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The strategic functionalization of this scaffold is crucial for the development of novel drug candidates with enhanced potency and selectivity. 2-Amino-3-chloro-5-cyanopyridine has emerged as a valuable and versatile precursor for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidines. The presence of the chloro and cyano substituents on the pyridine ring offers unique opportunities for regioselective modifications, allowing for the generation of diverse chemical libraries for drug discovery programs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various pyrido[2,3-d]pyrimidine derivatives.

Applications

This compound serves as a key building block for the synthesis of pyrido[2,3-d]pyrimidines, which are integral to the development of targeted therapies. The strategic positioning of the amino, chloro, and cyano groups on the pyridine ring allows for a stepwise and controlled construction of the fused pyrimidine ring and subsequent functionalization.

Key Advantages of this compound as a Precursor:

  • Versatile Cyclization: The 2-amino group readily participates in cyclization reactions with various one-carbon synthons, such as formamide, formic acid, urea, and guanidine, to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.

  • Reactive Chloro Substituent: The chloro group at the 3-position of the pyridine precursor becomes the 6-chloro substituent in the resulting pyrido[2,3-d]pyrimidine. This chloro atom is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties.[1] This is a critical feature for structure-activity relationship (SAR) studies in drug development.

  • Strategic Cyano Group: The cyano group at the 5-position of the precursor is retained in the final pyrido[2,3-d]pyrimidine scaffold. This electron-withdrawing group can influence the overall electronic properties of the molecule and can also serve as a handle for further chemical transformations if desired.

The resulting 6-substituted-5-cyanopyrido[2,3-d]pyrimidines are valuable intermediates for the synthesis of potent inhibitors of various kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Pim-1 Kinase[2]

Data Presentation

The following table summarizes the expected yields for the synthesis of various pyrido[2,3-d]pyrimidine cores from 2-amino-3-cyanopyridine derivatives based on analogous reactions. The specific yields for reactions starting from this compound may vary.

PrecursorReagentProduct CoreSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-3-cyanopyridine derivativeFormamide4-Aminopyrido[2,3-d]pyrimidineN/AReflux445[2]
2-Amino-3-cyanopyridine derivativeGuanidine2,4-Diaminopyrido[2,3-d]pyrimidineEthanol/NaOEtReflux--
2-Amino-3-cyanopyridine derivativeUreaPyrido[2,3-d]pyrimidine-2,4-dione----
6-Chloropyrido[2,3-d]pyrimidineArylboronic acid6-Arylpyrido[2,3-d]pyrimidine1,4-Dioxane/Water80-110--[1]
6-Chloropyrido[2,3-d]pyrimidineAmine6-Aminopyrido[2,3-d]pyrimidineDMF/NMP/Ethanol100-160--[1]

Experimental Protocols

The following are generalized protocols for the synthesis of various pyrido[2,3-d]pyrimidine cores from this compound. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 4-Amino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine

This protocol describes the cyclization of this compound with formamide to yield the corresponding 4-aminopyrido[2,3-d]pyrimidine.

Materials:

  • This compound

  • Formamide

  • Ethanol (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the mixture to reflux (typically 180-210°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-amino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine.

Protocol 2: Synthesis of 2,4-Diamino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine

This protocol outlines the synthesis of the 2,4-diamino derivative via cyclization with guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium ethoxide or other suitable base

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous ethanol and sodium ethoxide (1.1-1.5 eq).

  • Add guanidine hydrochloride or carbonate (1.1-1.5 eq) and stir the mixture.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 2,4-diamino-6-chloro-5-cyanopyrido[2,3-d]pyrimidine.

Protocol 3: Synthesis of 6-Chloro-5-cyanopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol describes the formation of the dione derivative using urea.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., diphenyl ether or N,N-dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of urea (5-10 eq).

  • Add a high-boiling point solvent.

  • Heat the mixture to a high temperature (e.g., 180-220°C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Add a non-polar solvent (e.g., hexanes) to precipitate the product.

  • Collect the solid by filtration and wash with the non-polar solvent.

  • Purify the crude product by recrystallization to obtain 6-chloro-5-cyanopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Mandatory Visualization

G Synthetic Pathway to Pyrido[2,3-d]pyrimidines cluster_precursor Precursor cluster_reagents Cyclization Reagents cluster_products Pyrido[2,3-d]pyrimidine Cores precursor This compound formamide Formamide precursor->formamide guanidine Guanidine precursor->guanidine urea Urea precursor->urea product1 4-Amino-6-chloro- 5-cyanopyrido[2,3-d]pyrimidine formamide->product1 Cyclization product2 2,4-Diamino-6-chloro- 5-cyanopyrido[2,3-d]pyrimidine guanidine->product2 Cyclization product3 6-Chloro-5-cyanopyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione urea->product3 Cyclization

Caption: Synthetic routes from the precursor to various pyrido[2,3-d]pyrimidine cores.

G Experimental Workflow for Pyrido[2,3-d]pyrimidine Synthesis start Start reaction_setup Reaction Setup: - Combine this compound  and cyclization reagent - Add solvent (if applicable) start->reaction_setup heating Heating and Reflux reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring monitoring->heating Incomplete workup Work-up: - Cooling - Precipitation/Extraction monitoring->workup Complete purification Purification: - Filtration - Column Chromatography/  Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product characterization->end G Functionalization of 6-Chloro-5-cyanopyrido[2,3-d]pyrimidines cluster_reactions Functionalization Reactions cluster_reagents Reagents cluster_final_products Diverse Analogs start_product 6-Chloro-5-cyanopyrido[2,3-d]pyrimidine snar Nucleophilic Aromatic Substitution (SNAr) start_product->snar suzuki Suzuki-Miyaura Coupling start_product->suzuki amines Amines (R-NH2) snar->amines boronic_acids Aryl/Heteroaryl Boronic Acids suzuki->boronic_acids amino_product 6-Amino-5-cyanopyrido[2,3-d]pyrimidine amines->amino_product Substitution aryl_product 6-Aryl-5-cyanopyrido[2,3-d]pyrimidine boronic_acids->aryl_product C-C Coupling

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-Amino-3-chloro-5-cyanopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological and therapeutic activities. The protocols outlined below are based on established methodologies for the coupling of structurally similar chloropyridines and offer a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction of this compound with various boronic acids or their derivatives allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the pyridine ring. The resulting 2-amino-3-aryl-5-cyanopyridine scaffold is a key structural motif in many biologically active molecules.

However, the coupling of this compound can present challenges due to the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the presence of the amino group and the pyridine nitrogen can lead to catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-amino-3-aryl-5-cyanopyridine product and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols provide general procedures for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is a good starting point for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 100-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1 (steps 7-9).

Data Presentation

The following table summarizes representative examples of Suzuki coupling reactions with this compound, with expected yield ranges based on analogous reactions of similar chloropyridines. Actual yields may vary depending on the specific boronic acid and reaction conditions used.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Expected Yield Range (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100 / 1260-85
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Toluene110 / 1865-90
33-Thienylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)90 / 1655-80
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (4)RuPhos (8)K₂CO₃ (3)DMF120 (Microwave) / 0.550-75
5Pyridine-3-boronic acidPd₂(dba)₃ (3)XPhos (6)Cs₂CO₃ (2)1,4-Dioxane110 / 2445-70

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Ligand - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heating Heat with Stirring (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up (Extraction with Organic Solvent) monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification final_product 2-Amino-3-aryl-5-cyanopyridine purification->final_product Isolated Product

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R-Pd(II)-R'(L_n) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product 2-Amino-3-aryl- 5-cyanopyridine (R-R') reductive_elimination->product aryl_halide 2-Amino-3-chloro- 5-cyanopyridine (R-Cl) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamines are crucial structural motifs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-3-chloro-5-cyanopyridine, a challenging yet valuable substrate for the synthesis of highly functionalized pyridine derivatives.

The presence of multiple functional groups on the pyridine ring, including an amino group, a chloro group, and an electron-withdrawing cyano group, presents unique challenges. The chlorine atom at the 3-position is on an electron-deficient ring, but its reactivity in the rate-limiting oxidative addition step of the catalytic cycle is lower compared to corresponding bromo or iodo derivatives.[2] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieve high yields and minimize side reactions such as hydrodehalogenation.[2]

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine to form a Pd(II) complex. This is often the rate-determining step for chloropyridines.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the C-Cl bond and the subsequent reductive elimination.[2]

Mandatory Visualizations

Buchwald-Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Cl Amido Palladium-Amido Complex OxAdd->Amido R₂NH, Base Product_Complex Product Coordination Amido->Product_Complex Reductive Elimination Product_Complex->Pd(0)L - Ar-NR₂ Product 2-Amino-3-(amino)- 5-cyanopyridine Product_Complex->Product ArCl 2-Amino-3-chloro- 5-cyanopyridine ArCl->OxAdd Amine Primary or Secondary Amine Amine->Amido

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (Ar or N₂) start->setup reagents Add Pd catalyst, ligand, and base to the reaction vessel setup->reagents purge Evacuate and backfill with inert gas (3x) reagents->purge add_substrates Add this compound, amine, and anhydrous solvent purge->add_substrates reaction Heat the reaction mixture with vigorous stirring (80-110 °C) add_substrates->reaction monitor Monitor reaction progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Cool to room temperature, quench, and perform aqueous workup monitor->workup Complete purification Purify the crude product (e.g., column chromatography) workup->purification analysis Characterize the final product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Recommended Starting Conditions

Quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature. The following tables provide recommended starting conditions and expected outcomes based on protocols for structurally similar and electronically demanding chloropyridines. Optimization will likely be necessary for specific amine coupling partners.

Table 1: Recommended Catalysts and Ligands

Palladium SourceLigandGeneration/TypeKey Features
Pd₂(dba)₃XPhosBuchwald LigandBulky, electron-rich, effective for C-Cl bond activation.
XPhos Pd G3XPhos3rd Gen. PrecatalystAir- and moisture-stable, highly active, allows for lower catalyst loadings.
Pd(OAc)₂RuPhosBuchwald LigandHighly active for challenging substrates.
BrettPhos Pd G3BrettPhos3rd Gen. PrecatalystExcellent for coupling primary amines.

Table 2: General Reaction Parameters for Coupling with Primary and Secondary Amines

ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equivalent
Amine Primary or Secondary Amine1.2 - 1.5 equivalents
Palladium Catalyst XPhos Pd G31 - 3 mol%
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.0 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 90 - 110 °CElevated temperatures are often required for C-Cl bond activation.[2]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

Important: These reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and reagents to prevent catalyst deactivation.[2]

Protocol 1: General Procedure for Amination with a Non-volatile Amine (e.g., Aniline, Morpholine)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or sealed reaction vial with a magnetic stir bar

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the XPhos Pd G3 (2 mol%) and sodium tert-butoxide (1.5 equiv) to the oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the vessel.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully unseal the vessel and quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Procedure for Amination with a Volatile Amine (e.g., Dimethylamine, supplied as a solution)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Volatile amine solution (e.g., 2.0 M in THF, 0.75 mL, 1.5 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried, sealable pressure tube with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: To the pressure tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.5 equiv) under a counterflow of argon.

  • Substrate Addition: Add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by the solution of the volatile amine (1.5 equiv) via syringe.

  • Reaction: Immediately and securely seal the pressure tube. Place it in a preheated oil bath at 100 °C and stir vigorously. Caution: Use a blast shield when heating sealed pressure tubes.

  • Monitoring and Work-up: Follow steps 5-9 from Protocol 1.

Troubleshooting

  • Low or No Conversion: This is a common issue with less reactive chloropyridines.[2]

    • Solution: Increase catalyst loading (up to 5 mol%), increase the temperature (up to 110 °C), or switch to a more active ligand system (e.g., RuPhos-based). Ensure all reagents and solvents are strictly anhydrous.

  • Hydrodehalogenation (Replacement of -Cl with -H): This side reaction can compete with the desired amination.[2]

    • Solution: Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines like XPhos or SPhos). Ensure the base is of high purity and the reaction is free from moisture. Using a slight excess of the amine can also help.[2]

Conclusion

The Buchwald-Hartwig amination of this compound is a feasible but challenging transformation that requires carefully optimized conditions. The use of modern palladium precatalysts and bulky, electron-rich phosphine ligands is critical for success. The protocols provided herein serve as a robust starting point for researchers to synthesize novel, highly functionalized aminopyridine derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1][2][3] Derivatives of this scaffold are particularly prominent as kinase inhibitors, which are crucial in cancer therapy for their ability to target specific signaling pathways involved in cell proliferation, survival, and differentiation.[4][5][6] Kinases like Pim-1, VEGFR-2, and HER-2 are common targets for compounds derived from cyanopyridines.[7][8][9]

The starting material, 2-Amino-3-chloro-5-cyanopyridine, offers several strategic advantages for chemical modification. The 2-amino group is a key nucleophile for building fused heterocyclic systems, such as the potent pyrido[2,3-d]pyrimidine core. The cyano and chloro groups provide additional handles for functionalization to modulate potency, selectivity, and pharmacokinetic properties.

This document provides a detailed protocol for a representative synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor core from this compound. It also includes biological activity data for structurally related compounds and visual diagrams of the synthetic workflow and relevant signaling pathways.

Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

The following protocol describes a two-step process to construct a 7-chloro-5-cyanopyrido[2,3-d]pyrimidin-4(3H)-one core. This structure is a common backbone for various kinase inhibitors. The synthesis involves an initial acylation of the 2-amino group followed by an intramolecular cyclization. This general approach is widely used for synthesizing fused pyrimidine systems from 2-amino-3-cyanopyridine precursors.[8]

Synthetic Workflow Diagram

The overall synthetic strategy is outlined in the workflow below.

G start This compound intermediate N-(3-Chloro-5-cyano-pyridin-2-yl)formamide start->intermediate Step 1: Acylation Reagent: Formic Acid Condition: Reflux product 7-Chloro-5-cyanopyrido[2,3-d]pyrimidin-4(3H)-one (Kinase Inhibitor Core) intermediate->product Step 2: Cyclization Reagent: H2O2, NaOH Condition: Heat

Caption: Proposed workflow for the synthesis of a kinase inhibitor core.

Experimental Protocols

Materials:

  • This compound

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

Protocol 2.2.1: Synthesis of Intermediate N-(3-Chloro-5-cyano-pyridin-2-yl)formamide (Step 1)

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol, 1.68 g).

  • Add formic acid (25 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) to remove any residual formic acid.

  • Dry the product under vacuum to yield the intermediate, N-(3-Chloro-5-cyano-pyridin-2-yl)formamide.

Protocol 2.2.2: Synthesis of 7-Chloro-5-cyanopyrido[2,3-d]pyrimidin-4(3H)-one (Step 2)

  • In a 250 mL round-bottom flask, suspend the dried intermediate N-(3-Chloro-5-cyano-pyridin-2-yl)formamide (8 mmol) in 50 mL of ethanol.

  • Add a 2M aqueous solution of sodium hydroxide (40 mL, 80 mmol).

  • While stirring vigorously, add 30% hydrogen peroxide (10 mL) dropwise to the mixture, ensuring the temperature does not exceed 40°C (an ice bath can be used for cooling).

  • After the addition is complete, heat the mixture at 50-60°C for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 5-6 using 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 7-Chloro-5-cyanopyrido[2,3-d]pyrimidin-4(3H)-one.

Biological Activity of Related Kinase Inhibitors

While specific bioactivity data for derivatives of this compound is not available from the searched literature, numerous related cyanopyridine and pyrido[2,3-d]pyrimidine compounds exhibit potent kinase inhibitory and anticancer activities. The tables below summarize the performance of several exemplary compounds against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Cyanopyridine Derivatives
Compound IDTarget KinaseIC₅₀ (µM)Reference
5e (a cyanopyridone)VEGFR-20.124 ± 0.011[7]
5a (a cyanopyridone)VEGFR-20.217 ± 0.020[7]
5e (a cyanopyridone)HER-20.077 ± 0.003[7]
5a (a cyanopyridone)HER-20.168 ± 0.009[7]
Compound 4 (a pyrido[2,3-d]pyrimidine)PIM-10.0114 (11.4 nM)[8]
Compound 10 (a pyrido[2,3-d]pyrimidine)PIM-10.0172 (17.2 nM)[8]
Compound 4d (a cyanopyridine)PIM-10.46 ± 0.02[9][10]
Lapatinib (Standard)VEGFR-20.182 ± 0.010[7]
Lapatinib (Standard)HER-20.131 ± 0.012[7]
Staurosporine (Standard)PIM-10.0167 (16.7 nM)[8]
Table 2: Antiproliferative Activity of Cyanopyridine Derivatives
Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
5e MCF-7Breast Adenocarcinoma1.39 ± 0.08[7]
5a MCF-7Breast Adenocarcinoma1.77 ± 0.10[7]
5a HepG2Liver Adenocarcinoma2.71 ± 0.15[7]
6b HepG2Liver Adenocarcinoma2.68 ± 0.13[7]
Compound 4 MCF-7Breast Cancer0.57[8]
Compound 4 HepG2Liver Cancer1.13[8]
Compound 4d HepG2Liver Cancer6.95 ± 0.34[9][10]
Compound 4c HCT-116Colon Cancer7.15 ± 0.35[9][10]
5-FU (Standard) HepG2Liver Cancer9.42 ± 0.46[9][10]

Mechanism of Action: Kinase Signaling Pathway Inhibition

Kinase inhibitors synthesized from the 2-amino-3-cyanopyridine scaffold typically function by competing with ATP for binding to the catalytic site of a target kinase. This action blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways essential for tumor cell growth and survival, such as the PI3K/AKT and MAPK pathways.[5]

PI3K/AKT Signaling Pathway Inhibition

The diagram below illustrates how a kinase inhibitor can block the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response receptor Growth Factor Receptor (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Kinase Inhibitor (e.g., from Cyanopyridine) inhibitor->akt INHIBITS inhibitor->mtor INHIBITS

References

One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives, a chemical scaffold of significant interest to researchers, scientists, and drug development professionals. These compounds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following protocols offer streamlined, high-yield approaches to synthesizing these valuable molecules.

Introduction

2-Amino-3-cyanopyridine derivatives are crucial heterocyclic compounds in medicinal chemistry and drug discovery.[1] Their structural motif is a key component in a variety of biologically active molecules. These derivatives have been identified as potent inhibitors of key signaling proteins such as IKK-β, A2A adenosine receptor antagonists, and inhibitors of HIV-1 integrase.[2] Furthermore, their roles as anticancer agents, particularly as inhibitors of VEGFR-2 and HER-2, and as carbonic anhydrase inhibitors, highlight their therapeutic potential.[3][4] The development of efficient, one-pot multicomponent reactions (MCRs) for their synthesis is a significant advancement, offering advantages in terms of simplicity, high yields, and reduced environmental impact.[1]

Applications in Drug Development

The 2-amino-3-cyanopyridine core is a versatile scaffold for the development of novel therapeutics targeting a range of diseases:

  • Anticancer Agents: These derivatives have shown potent anti-proliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key kinases in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

  • Antimicrobial Activity: Certain derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[1] This makes them promising candidates for the development of new antibiotics.

  • Anti-inflammatory Properties: The identification of 2-amino-3-cyanopyridine derivatives as novel IKK-β inhibitors points to their potential as anti-inflammatory agents.[2] The IKK-β pathway is a central mediator of inflammatory responses.

  • Other Therapeutic Areas: These compounds have also been investigated for antiviral, antidiabetic, and antimalarial activities, showcasing the broad therapeutic potential of this chemical class.[1]

Experimental Protocols

Two highly efficient one-pot synthesis methods are detailed below.

Protocol 1: Nanostructured Na₂CaP₂O₇ Catalyzed Synthesis under Solvent-Free Conditions

This protocol describes a green and efficient method for the synthesis of 2-amino-3-cyanopyridine derivatives using a reusable heterogeneous catalyst.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Methyl ketone or cyclohexanone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured Na₂CaP₂O₇ catalyst (0.05 g, 20 mol%)[5]

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, methyl ketone (or cyclohexanone), ammonium acetate, and Na₂CaP₂O₇ catalyst.

  • Heat the mixture at 80°C under solvent-free conditions with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30-45 minutes), cool the mixture to room temperature.

  • Add ethanol to the reaction mixture and stir to precipitate the crude product.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Microwave-Assisted Synthesis under Solvent-Free Conditions

This protocol offers a rapid and efficient synthesis method utilizing microwave irradiation, which significantly reduces reaction times.[6][7]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

Procedure:

  • In a 25 mL dry flask suitable for microwave synthesis, add the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Wash the reaction mixture with 2 mL of ethanol.

  • The crude product can then be purified by recrystallization from 95% ethanol to afford the pure product.[6]

Data Presentation

The following tables summarize the yields of various 2-amino-3-cyanopyridine derivatives synthesized using the described methods.

Table 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives using Na₂CaP₂O₇ Catalyst [1]

EntryAldehyde (Ar)Ketone (R)ProductTime (min)Yield (%)
1C₆H₅C₆H₅5a3094
24-ClC₆H₄C₆H₅5b3093
34-FC₆H₄C₆H₅5c3591
44-NO₂C₆H₄C₆H₅5d4088
54-CH₃OC₆H₄C₆H₅5e3592
63-NO₂C₆H₄C₆H₅5f4584
72,4-Cl₂C₆H₃C₆H₅5g3090
8C₆H₅CH₃5h3089
94-ClC₆H₄CH₃5i3587
104-CH₃OC₆H₄CH₃5j4085

Table 2: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridine Derivatives [6]

EntryAldehyde (Ar)Ketone (R')ProductTime (min)Yield (%)
14-ClC₆H₄4-CH₃OC₆H₄4a883
24-CH₃OC₆H₄4-CH₃OC₆H₄4b780
34-CH₃C₆H₄4-CH₃OC₆H₄4c785
4C₆H₅4-CH₃OC₆H₄4d886
54-ClC₆H₄4-ClC₆H₄4e978
64-CH₃OC₆H₄4-ClC₆H₄4f881
74-CH₃C₆H₄4-ClC₆H₄4g882
8C₆H₅4-ClC₆H₄4h979
94-ClC₆H₄C₆H₅4i884
104-CH₃OC₆H₄C₆H₅4j786

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Na₂CaP₂O₇-catalyzed one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Reaction_Mechanism A Aromatic Aldehyde (1) I1 Arylidenemalononitrile (3') A->I1 + Malononitrile B Malononitrile C Ketone (2) I2 Imino Derivative (2') C->I2 + NH₄OAc D Ammonium Acetate Cat Na₂CaP₂O₇ Cat->A I3 Adduct (4') I1->I3 + Imino Derivative (2') (Michael Addition) I2->I3 I4 Dihydropyridine (4'') I3->I4 Cyclization P 2-Amino-3-cyanopyridine (5) I4->P Tautomerization & Aromatization

Proposed reaction mechanism for the synthesis.
Experimental Workflow

This diagram outlines the general experimental workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Workflow Start Start Step1 Combine Reactants: Aldehyde, Ketone, Malononitrile, NH₄OAc (and Catalyst for Protocol 1) Start->Step1 Step2 Reaction Conditions: - Protocol 1: 80°C, stirring - Protocol 2: Microwave irradiation Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step4 Work-up: Cool, add Ethanol Step3->Step4 Step5 Purification: Filter and Recrystallize Step4->Step5 End Pure Product Step5->End

General experimental workflow for the synthesis.
VEGFR-2 Signaling Pathway

This diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, a key target for some anticancer 2-amino-3-cyanopyridine derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor 2-Amino-3-cyanopyridine Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Simplified VEGFR-2 signaling pathway.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-chloro-5-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-5-cyanopyridine derivatives are valuable scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations by enabling rapid, efficient, and clean chemical transformations. This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound, outlining a two-step process that leverages the benefits of microwave irradiation for enhanced reaction rates and yields.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step pathway. The initial step involves the preparation of the key intermediate, 2,3-dichloro-5-cyanopyridine. The subsequent step is a regioselective nucleophilic aromatic substitution (SNAr) of the more reactive chlorine atom at the C2 position with an amino group under microwave irradiation.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 2,3-Dichloro-5-cyanopyridine Start->Step1 Intermediate 2,3-Dichloro-5-cyanopyridine Step1->Intermediate Step2 Microwave-Assisted Amination Intermediate->Step2 Product This compound Step2->Product End Final Product Product->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-5-cyanopyridine (Intermediate)

This protocol describes the synthesis of the key intermediate, 2,3-dichloro-5-cyanopyridine, from 2-hydroxy-5-chloro-3-cyanopyridine.

Materials:

  • 2-Hydroxy-5-chloro-3-cyanopyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesizer

  • Microwave process vial (10-20 mL) with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 10-20 mL microwave process vial equipped with a magnetic stir bar, add 2-hydroxy-5-chloro-3-cyanopyridine (1.0 eq).

  • Add toluene as the solvent, followed by a catalytic amount of DMF.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120-140°C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature in an ice bath.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dichloro-5-cyanopyridine.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol details the regioselective amination of 2,3-dichloro-5-cyanopyridine at the C2 position using ammonia under microwave irradiation. The higher reactivity of the chlorine atom at the C2 position, influenced by the two adjacent nitrogen atoms in the pyridine ring, facilitates this selective substitution.

Materials:

  • 2,3-Dichloro-5-cyanopyridine

  • Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)

  • 1,4-Dioxane or other suitable high-boiling point solvent

  • Microwave synthesizer

  • Microwave process vial (10-20 mL) with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a 10-20 mL microwave process vial equipped with a magnetic stir bar, dissolve 2,3-dichloro-5-cyanopyridine (1.0 eq) in 1,4-dioxane.

  • Add an excess of the ammonia solution (3.0-5.0 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 150-180°C for 30-60 minutes. The reaction should be monitored by TLC to determine completion.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted synthesis of this compound derivatives. Please note that these are representative values and may require optimization for specific substrates and microwave systems.

StepReactantsSolventTemperature (°C)Time (min)ProductYield (%)
12-Hydroxy-5-chloro-3-cyanopyridine, POCl₃, DMF (cat.)Toluene120-14020-302,3-Dichloro-5-cyanopyridine75-85
22,3-Dichloro-5-cyanopyridine, Ammonia solution1,4-Dioxane150-18030-60This compound60-75

Logical Relationships and Reaction Pathway

The following diagram illustrates the key transformations and logical flow of the synthetic process.

Reaction_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination Reactant1 2-Hydroxy-5-chloro- 3-cyanopyridine Reagents1 POCl₃, DMF (cat.) Toluene, MW Reactant1->Reagents1 Reaction Intermediate1 2,3-Dichloro- 5-cyanopyridine Reagents1->Intermediate1 Forms Reagents2 Ammonia Solution 1,4-Dioxane, MW Intermediate1->Reagents2 Reacts with Product 2-Amino-3-chloro- 5-cyanopyridine Reagents2->Product Yields

Caption: Detailed reaction pathway for the two-step synthesis.

Conclusion

The protocols described provide a robust framework for the microwave-assisted synthesis of this compound derivatives. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times and potentially higher yields. These efficient synthetic routes can accelerate the generation of novel pyridine-based compounds for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets and available microwave instrumentation.

The Versatile Scaffold: 2-Amino-3-chloro-5-cyanopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-3-chloro-5-cyanopyridine is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique arrangement of amino, chloro, and cyano groups on a pyridine ring provides multiple reaction sites for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide range of biological activities. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and offers detailed protocols for the synthesis and evaluation of its derivatives.

Applications in Medicinal Chemistry

The 2-amino-3-cyanopyridine core is a privileged structure in drug discovery, with derivatives exhibiting a spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The presence of the chlorine atom at the 3-position and the cyano group at the 5-position offers opportunities for selective chemical transformations, making it an attractive starting material for the synthesis of potent and selective therapeutic agents.

One of the most significant applications of this scaffold is in the development of protein kinase inhibitors . Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-amino-3-cyanopyridine moiety can be elaborated to interact with the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.

Pim-1 Kinase Inhibition

A notable target for inhibitors derived from this compound is the Pim-1 kinase , a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell survival, proliferation, and apoptosis.[3] Derivatives of this compound have been synthesized and shown to be potent inhibitors of Pim-1 kinase, exhibiting significant cytotoxic activity against various cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative derivatives of this compound.

Table 1: In Vitro Cytotoxicity of 2-Chloro-3-cyanopyridine Derivatives against Human Cancer Cell Lines

Compound IDModification on this compound ScaffoldHepG-2 (IC50, µM)HCT-116 (IC50, µM)MCF-7 (IC50, µM)PC-3 (IC50, µM)Reference
4c 6-(4-methoxyphenyl)-4-(quinolin-3-yl)8.02 ± 0.387.15 ± 0.359.11 ± 0.4410.23 ± 0.49[4]
4d 6-(4-bromophenyl)-4-(quinolin-3-yl)6.95 ± 0.348.35 ± 0.4210.51 ± 0.5111.42 ± 0.55[4]
5-FU (Ref.) 5-Fluorouracil9.42 ± 0.468.01 ± 0.3912.83 ± 0.6115.61 ± 0.75[4]

Table 2: In Vitro Pim-1 Kinase Inhibitory Activity of 2-Chloro-3-cyanopyridine Derivatives

Compound IDModification on this compound ScaffoldPim-1 Kinase (IC50, µM)Reference
4b 6-(3-aminophenyl)-4-(quinolin-3-yl)0.56 ± 0.03[4]
4c 6-(4-methoxyphenyl)-4-(quinolin-3-yl)0.57 ± 0.03[4]
4d 6-(4-bromophenyl)-4-(quinolin-3-yl)0.46 ± 0.02[4]
Quercetagetin (Ref.) Flavonol0.56 ± 0.03[4]

Signaling Pathways and Experimental Workflows

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream targets to promote cell proliferation and survival while inhibiting apoptosis.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor binds JAK JAK Receptor->JAK activates STAT3/STAT5 STAT3/STAT5 JAK->STAT3/STAT5 phosphorylates Pim-1 Gene Pim-1 Gene STAT3/STAT5->Pim-1 Gene activates transcription Pim-1 Kinase Pim-1 Kinase Pim-1 Gene->Pim-1 Kinase translation c-Myc c-Myc Pim-1 Kinase->c-Myc phosphorylates p21 p21 Pim-1 Kinase->p21 phosphorylates Bad Bad Pim-1 Kinase->Bad phosphorylates Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation promotes p21->Cell Proliferation inhibits Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition promotes Inhibitor 2-Amino-3-chloro- 5-cyanopyridine Derivative Inhibitor->Pim-1 Kinase inhibits Experimental_Workflow Start Synthesis Synthesis Start->Synthesis Design Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound In_vitro_Kinase_Assay In_vitro_Kinase_Assay Characterization->In_vitro_Kinase_Assay Confirmed Structure Cytotoxicity_Assay Cytotoxicity_Assay Characterization->Cytotoxicity_Assay Data_Analysis Data_Analysis In_vitro_Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization SAR Lead_Optimization->Synthesis Iterative Design End Lead_Optimization->End Candidate

References

Application Notes and Protocols: 2-Amino-3-chloro-5-cyanopyridine in the Synthesis of Novel IKK-β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-3-chloro-5-cyanopyridine as a key intermediate in the synthesis of novel IκB kinase β (IKK-β) inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are provided, along with data presentation and visualization to guide researchers in this area of drug discovery.

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory conditions and cancer. The IκB kinase (IKK) complex, and particularly its catalytic subunit IKK-β (also known as IKK2), is a pivotal regulator of the canonical NF-κB pathway. Activation of IKK-β leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Consequently, the development of potent and selective IKK-β inhibitors is a promising therapeutic strategy.

The 2-amino-3-cyanopyridine scaffold has emerged as a valuable pharmacophore for the development of IKK-β inhibitors. This document outlines the synthetic utility of this compound as a starting material for generating a library of potent IKK-β inhibitors and provides detailed protocols for their biological evaluation.

IKK-β Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1). This leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which is then free to translocate into the nucleus and induce the expression of target genes.

IKK_beta_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKK-α/IKK-β/NEMO) Receptor->IKK_Complex Activation IKK_beta_active Active IKK-β IKK_Complex->IKK_beta_active IkB_NFkB IκB-NF-κB Complex IKK_beta_active->IkB_NFkB Phosphorylation IkB IκB Proteasome Proteasome NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation p_IkB p-IκB p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription

Caption: Canonical NF-κB Signaling Pathway.

Synthesis of Novel IKK-β Inhibitors

The this compound core provides a versatile starting point for the synthesis of IKK-β inhibitors. The chloro group at the 3-position can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of the structure-activity relationship (SAR). A general synthetic workflow is proposed below.

Synthesis_Workflow Start 2-Amino-3-chloro- 5-cyanopyridine Step1 Suzuki or Stille Cross-Coupling Start->Step1 Intermediate 3-Aryl/Alkyl-2-amino- 5-cyanopyridine Step1->Intermediate Step2 Further Functionalization (e.g., at the 2-amino group) Intermediate->Step2 Final_Product Novel IKK-β Inhibitor Step2->Final_Product Purification Purification and Characterization Final_Product->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval

Caption: General Synthetic Workflow.
Proposed Synthetic Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a boronic acid to introduce diversity at the 3-position.

Materials:

  • This compound

  • Aryl or alkyl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent and the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-2-amino-5-cyanopyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Presentation

The inhibitory activity of synthesized compounds against IKK-β is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of different inhibitors. A series of 2-amino-3-cyanopyridine derivatives have been synthesized and evaluated for their IKK-β inhibitory activity.

Compound IDR¹ (at position 4)R² (at position 6)IKK-β IC₅₀ (nM)Cellular Activity (NF-κB Inhibition) IC₅₀ (nM)
1 Aryl2-hydroxyphenyl1500>10000
2 Substituted Aryl2-hydroxyphenyl405000
3 Aminoalkyl2-hydroxyphenyl<100Not specified

Experimental Protocols

A systematic evaluation of novel compounds requires robust and reproducible assays. The following protocols describe the key in vitro and cell-based assays for assessing the efficacy of IKK-β inhibitors.

Experimental_Workflow Compound Synthesized Compound Kinase_Assay IKK-β Kinase Assay (e.g., ADP-Glo™) Compound->Kinase_Assay IC50_Det Determine IC₅₀ Kinase_Assay->IC50_Det Cell_Assay Cell-Based Assay (NF-κB Reporter Assay) IC50_Det->Cell_Assay Potent Compounds Cell_IC50_Det Determine Cellular IC₅₀ Cell_Assay->Cell_IC50_Det Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Assay->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_IC50_Det->SAR_Analysis Toxicity_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental Evaluation Workflow.
Protocol 1: IKK-β Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human IKK-β enzyme

  • IKK-β substrate (e.g., IKKtide peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Prepare Reagents:

    • Dilute the IKK-β enzyme and substrate to their final desired concentrations in the kinase reaction buffer.

    • Prepare a solution of ATP in the kinase reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Set up the Kinase Reaction:

    • In each well of the assay plate, add the following in order:

      • Kinase reaction buffer

      • Test compound or vehicle (for control wells)

      • IKK-β enzyme

      • Substrate

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Detect ADP: Add a volume of Kinase Detection Reagent equal to the volume of the kinase reaction plus the ADP-Glo™ Reagent. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: NF-κB Luciferase Reporter Assay

This cell-based assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulating agent (e.g., TNF-α)

  • Test compounds (dissolved in DMSO)

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • White, opaque 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

    • Pre-incubate the cells with the compounds for a specified time (e.g., 1 hour).

  • Stimulation:

    • Add the stimulating agent (e.g., TNF-α) to all wells except for the unstimulated control wells.

    • Incubate the plate for an appropriate time to induce NF-κB activation (e.g., 6-8 hours).

  • Cell Lysis:

    • Remove the medium from the wells and wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.

  • Luciferase Assay:

    • Transfer a portion of the cell lysate from each well to a new white, opaque 96-well plate.

    • Add the luciferase assay reagent (containing the luciferase substrate) to each well.

  • Measure Luminescence: Immediately measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay).

    • Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel IKK-β inhibitors. The synthetic routes are amenable to the generation of diverse chemical libraries, and the biological evaluation can be carried out using robust and well-established in vitro and cell-based assays. The protocols and information provided in these application notes are intended to serve as a guide for researchers in the field of drug discovery to facilitate the development of new therapeutics targeting the NF-κB signaling pathway.

Application Notes: 2-Amino-3-chloro-5-cyanopyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-chloro-5-cyanopyridine is a highly functionalized heterocyclic compound. Its structure, featuring an amino group, a cyano group, and a reactive chlorine atom, makes it a versatile precursor for the synthesis of advanced functional materials. While direct applications in materials science are not widely documented, its true value lies in its role as a key building block for organic dyes used in photovoltaic devices. The chloro-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of various aromatic and heteroaromatic moieties.

This document provides detailed protocols on how this compound can be utilized as a starting material to synthesize high-performance organic dyes for Dye-Sensitized Solar Cells (DSSCs).

Application 1: Synthesis of Donor-π-Acceptor (D-π-A) Dyes for DSSCs

The 2-amino-3-cyanopyridine core serves as an effective electron-accepting and anchoring group in Donor-π-Acceptor (D-π-A) dyes. The amino and cyano groups facilitate electron withdrawal and binding to the semiconductor surface (e.g., TiO₂) in a solar cell. The chlorine atom at the 5-position provides a reactive handle to introduce a π-conjugated bridge and an electron-donating group via Suzuki coupling, completing the D-π-A architecture essential for efficient charge separation.

Proposed Synthetic Pathway

A proposed and efficient method to synthesize a functional dye for DSSCs starting from this compound involves a Suzuki-Miyaura cross-coupling reaction. This reaction couples the pyridine core (acceptor) with an arylboronic acid, which acts as the electron donor.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-3-chloro- 5-cyanopyridine C Suzuki-Miyaura Cross-Coupling A->C Pyridine Acceptor B Arylboronic Acid (Donor Moiety) B->C Aryl Donor D 2-Amino-3-cyano- 5-arylpyridine Dye (D-A) C->D C-C Bond Formation G A 1. Clean FTO Glass B 2. Deposit TiO2 Paste (Doctor Blade) A->B C 3. Sinter TiO2 Film (Photoanode) B->C D 4. Dye Sensitization (Soak in Dye Solution) C->D F 6. Assemble Cell D->F E 5. Prepare Counter Electrode (Pt-coated FTO) E->F G 7. Inject Electrolyte F->G H 8. Seal Device G->H

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-3-chloro-5-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities and obtaining a highly crystalline product. For complex impurity profiles or to achieve the highest purity, column chromatography is recommended.

Q2: My recrystallized product has a low yield. What are the possible causes and solutions?

A2: Low recovery after recrystallization can be due to several factors:

  • High solubility in the chosen solvent: If the compound is too soluble in the recrystallization solvent, even at low temperatures, a significant amount will remain in the mother liquor.

  • Insufficient cooling: Not allowing the solution to cool slowly and completely can lead to premature filtration and loss of product.

  • Using an excessive amount of solvent: Dissolving the crude product in too much solvent will prevent complete precipitation upon cooling.

To troubleshoot, you can try a different solvent or a solvent system (a mixture of a good solvent and a poor solvent). Additionally, ensure the solution is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time before filtration.

Q3: After column chromatography, I am observing co-elution of my product with an impurity. How can I improve the separation?

A3: Co-elution suggests that the polarity of your mobile phase is not optimal for separating the desired compound from the impurity. To improve separation:

  • Adjust the solvent polarity: You can decrease the polarity of the eluent system. For a normal-phase silica gel column using a hexane/ethyl acetate system, this would mean decreasing the proportion of ethyl acetate.

  • Use a different solvent system: Sometimes, changing the solvents in the mobile phase (e.g., using dichloromethane/methanol) can alter the selectivity of the separation.

  • Consider a different stationary phase: If adjusting the mobile phase is ineffective, using a different type of chromatography column, such as alumina or a reverse-phase column, might be necessary.

Q4: What are the likely impurities I might encounter in my crude this compound?

A4: Potential impurities can originate from starting materials or side reactions during the synthesis. For related chloropyridine syntheses, the formation of dichlorinated by-products is a common issue. Unreacted starting materials and intermediates from the synthetic route are also potential contaminants.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Problem Possible Cause Suggested Solution
Oily Residue Instead of Crystals After Recrystallization The compound may have a low melting point or be impure, leading to the formation of an oil.Try using a different recrystallization solvent. Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization. If oiling out persists, column chromatography is the recommended next step.
Colored Impurities in the Final Product The crude product may contain colored byproducts from the synthesis.A charcoal treatment during recrystallization can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Product Streaking on TLC Plate During Column Chromatography The compound may be too polar for the chosen TLC plate or developing solvent, or the sample may be overloaded.Use a more polar solvent system for TLC development. Ensure the sample spot on the TLC plate is small and not overloaded. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the spot shape.
No Product Eluting from the Column The product may be too strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase. For a silica gel column, this would mean increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemTypical Ratios (v/v)Notes
Recrystallization95% Ethanol-A common choice for similar 2-amino-3-cyanopyridine derivatives.[1]
RecrystallizationDMF / Methanol1:10Used for recrystallizing related 2-amino-3-cyanopyridine compounds.[2]
Column Chromatographyn-Hexane / Ethyl Acetate10:1A good starting point for separating moderately polar compounds on silica gel.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot 95% ethanol. Stir and heat the mixture until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane/ethyl acetate 10:1).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude 2-Amino-3-chloro- 5-cyanopyridine Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Check (TLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->ColumnChromatography If impure Analysis->PureProduct If pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered LowYield Low Recrystallization Yield? Start->LowYield CoElution Co-elution in Column? Start->CoElution OilingOut Oiling Out? Start->OilingOut LowYield->CoElution No Solvent Change Solvent/ Solvent System LowYield->Solvent Yes CoElution->OilingOut No MobilePhase Adjust Mobile Phase Polarity CoElution->MobilePhase Yes SeedCrystal Try Seeding/ Switch to Column OilingOut->SeedCrystal Yes Success Problem Resolved Solvent->Success MobilePhase->Success SeedCrystal->Success

Caption: Decision tree for troubleshooting common purification problems.

References

Common side products in the synthesis of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-chloro-5-cyanopyridine.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products. The presumed synthetic route involves the chlorination of 2-amino-5-cyanopyridine using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS).

Q1: The reaction mixture shows multiple spots on TLC analysis, with one major spot having a higher Rf value than the starting material. What is this likely side product?

A1: A common side product in the chlorination of 2-amino-5-cyanopyridine is the formation of a di-chlorinated species, 2-amino-3,5-dichloropyridine . This occurs due to over-chlorination of the aromatic ring. The presence of two electron-withdrawing chloro groups generally results in a less polar molecule, leading to a higher Rf value on a normal-phase TLC plate compared to the mono-chlorinated product.

Troubleshooting:

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., NCS). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.

  • Reaction Temperature: Maintain a low reaction temperature to control the reactivity of the chlorinating agent. Running the reaction at 0°C or even lower may improve selectivity.

  • Slow Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture at any given time, disfavoring the second chlorination.

Q2: My final product is contaminated with a more polar impurity that is difficult to remove by crystallization. What could this be?

A2: A likely polar impurity is the hydrolysis product of the cyano group, which can form 2-amino-3-chloro-5-carbamoylpyridine (the amide) or, under more vigorous conditions, 2-amino-3-chloro-pyridine-5-carboxylic acid . Hydrolysis can be catalyzed by acidic or basic conditions, potentially present during the reaction or work-up.

Troubleshooting:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions if possible. If an aqueous wash is necessary, use neutral water or a buffered solution.

  • Purification: If hydrolysis products are formed, they can often be separated from the desired product by column chromatography on silica gel, taking advantage of their higher polarity.

Q3: I am observing the presence of unreacted 2-amino-5-cyanopyridine in my final product. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Chlorinating Agent: Ensure that at least one full equivalent of the chlorinating agent is used. Purity of the chlorinating agent should also be verified.

  • Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to find the optimal balance between conversion and side product formation.

  • Reaction Time: The reaction may simply need more time to go to completion. Continue to monitor the reaction until the starting material is consumed.

Q4: The isolated yield of the desired product is low, even after complete consumption of the starting material. What are other potential side reactions?

A4: Besides di-chlorination and hydrolysis, other side reactions can lower the yield:

  • Reaction with Solvent: If a reactive solvent is used (e.g., an alcohol), it could potentially react with the chlorinating agent or activated intermediates.

  • Degradation: The starting material or product may be unstable under the reaction conditions, leading to the formation of uncharacterized decomposition products (tar).

  • Formation of N-chloro species: The amino group of the pyridine can be chlorinated to form an unstable N-chloro intermediate, which might undergo further reactions.

Troubleshooting:

  • Solvent Choice: Use a non-reactive, aprotic solvent such as dichloromethane (DCM), chloroform, or acetonitrile.

  • Optimize Reaction Conditions: A systematic optimization of reaction temperature, time, and reagent stoichiometry can help to minimize degradation and improve the yield of the desired product.

Summary of Potential Side Products

Side ProductStructureReason for FormationMitigation Strategies
2-amino-3,5-dichloropyridine2-amino-3,5-dichloropyridineOver-chlorination of the pyridine ring.Control stoichiometry of chlorinating agent, maintain low reaction temperature, slow addition of reagent.
2-amino-3-chloro-5-carbamoylpyridine2-amino-3-chloro-5-carbamoylpyridineHydrolysis of the cyano group.Use anhydrous conditions, neutral work-up.
2-amino-3-chloro-pyridine-5-carboxylic acid2-amino-3-chloro-pyridine-5-carboxylic acidFurther hydrolysis of the amide or direct hydrolysis of the cyano group.Use anhydrous conditions, neutral and mild work-up conditions.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below. This protocol is based on analogous chlorinations of similar aminopyridine substrates.

Synthesis of this compound

  • Materials:

    • 2-amino-5-cyanopyridine

    • N-chlorosuccinimide (NCS)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous DCM, add N-chlorosuccinimide (1.05 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at 0°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

G Troubleshooting Workflow for Side Product Formation start Reaction Complete - Analyze Crude Product (TLC, LC-MS) unreacted_sm Significant Unreacted Starting Material? start->unreacted_sm major_side_product Major Side Product Observed? unreacted_sm->major_side_product No increase_reagent Increase Equivalents of Chlorinating Agent or Reaction Time/Temp unreacted_sm->increase_reagent Yes check_rf Check Rf of Side Product major_side_product->check_rf Yes purification Proceed to Purification (Column Chromatography, Recrystallization) major_side_product->purification No (Minor Impurities) increase_reagent->start dichlorination Likely Di-chlorination - Reduce NCS equivalents - Lower reaction temperature - Slower addition of NCS check_rf->dichlorination Higher Rf hydrolysis Likely Hydrolysis - Ensure anhydrous conditions - Use neutral work-up check_rf->hydrolysis Lower Rf dichlorination->purification hydrolysis->purification

Caption: A logical workflow to diagnose and address common side product issues.

Experimental Workflow for Synthesis and Purification

G Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-5-cyanopyridine in Anhydrous DCM add_ncs Add NCS portion-wise at 0°C start->add_ncs stir Stir at 0°C and Monitor by TLC add_ncs->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure this compound purify->end

Caption: A step-by-step workflow for the synthesis and purification process.

Technical Support Center: Synthesis of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-chloro-5-cyanopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is commonly synthesized through multicomponent reactions (MCRs). A prevalent method involves the one-pot condensation of a suitable aldehyde, a ketone, malononitrile, and ammonium acetate.[1][2][3] Variations of this approach include the use of different catalysts and reaction conditions, such as microwave-assisted synthesis, to improve yields and reduce reaction times.[2][4] Another approach involves the chlorination and cyanation of pyridine precursors.

Q2: What are the critical parameters affecting the yield of the reaction?

A2: Several parameters critically influence the reaction yield. These include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, solvent-free conditions or the use of specific solvents like ethanol can significantly impact the outcome.[3][5] The nature of the substituents on the reactants, particularly the aldehyde, can also affect the reaction's efficiency.[1]

Q3: What are some common side products, and how can their formation be minimized?

A3: Side product formation is a common issue that can lower the yield and complicate purification. In multicomponent reactions, side reactions can arise from the self-condensation of reactants or incomplete reactions. Optimizing reaction conditions, such as temperature and the stoichiometry of the reactants, can help minimize the formation of these impurities.[1] Careful monitoring of the reaction progress via techniques like Thin Layer Chromatography (TLC) is also recommended.

Q4: How can the purity of the final product be improved?

A4: Purification of this compound is typically achieved through recrystallization.[2] Common solvents used for recrystallization include ethanol.[2] Column chromatography using silica gel may also be employed for more challenging purifications. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature.Optimize the reaction temperature. For multicomponent reactions, a temperature of around 80°C is often effective.[1] For microwave-assisted synthesis, shorter reaction times at higher temperatures can be beneficial.[2]
Inefficient catalyst.Screen different catalysts. For multicomponent reactions, catalysts like Na₂CaP₂O₇ or copper nanoparticles have been shown to be effective.[1]
Inappropriate solvent.Experiment with different solvents or consider solvent-free conditions. Ethanol is a commonly used solvent that has demonstrated good results.[3]
Prolonged reaction time leading to degradation.Monitor the reaction progress using TLC and stop the reaction once the starting materials are consumed to avoid the formation of degradation products.
Impure Product Formation of side products.Adjust the stoichiometry of the reactants. An excess of ammonium acetate is often used to drive the reaction towards the desired product.[3]
Incomplete reaction.Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature, while monitoring for side product formation.
Inefficient purification.Optimize the recrystallization process by testing different solvent systems. If recrystallization is insufficient, consider using column chromatography for purification.
Reaction Not Initiating Poor quality of starting materials.Ensure all reactants, especially the aldehyde and malononitrile, are pure and dry.
Inactive catalyst.Ensure the catalyst is active and has been stored correctly.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction mixture for any changes.

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis

This protocol is a generalized procedure based on common multicomponent reactions for the synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • Substituted aldehyde (1 mmol)

  • Ketone (e.g., acetophenone) (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (20 mL) as solvent

  • Catalyst (e.g., Na₂CaP₂O₇)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ketone, malononitrile, and ammonium acetate in ethanol.

  • Add the catalyst to the mixture.

  • Reflux the reaction mixture with stirring for the time indicated by TLC monitoring (typically several hours).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Parameter Condition 1 Condition 2 Yield
Catalyst Na₂CaP₂O₇Copper Nanoparticles84-94%
Solvent Solvent-freeEthanolGood to Excellent
Temperature 80°CRefluxHigh
Protocol 2: Microwave-Assisted Synthesis

This method offers a faster, solvent-free alternative to conventional heating.

Materials:

  • Substituted aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

Procedure:

  • In a dry flask suitable for microwave synthesis, mix the aldehyde, methyl ketone, malononitrile, and ammonium acetate.

  • Place the flask in a microwave reactor and irradiate for 7-9 minutes.

  • After the reaction, allow the mixture to cool.

  • Wash the solid product with a small amount of ethanol.

  • Purify the product by recrystallization from 95% ethanol.[2]

Parameter Condition Yield
Method Microwave Irradiation72-86%
Solvent Solvent-freeHigh
Time 7-9 minutesHigh

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aldehyde Substituted Aldehyde OnePot One-Pot Synthesis (Conventional Heating or Microwave) Aldehyde->OnePot Ketone Ketone Ketone->OnePot Malononitrile Malononitrile Malononitrile->OnePot AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->OnePot Filtration Filtration OnePot->Filtration Cooling & Precipitation Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct This compound Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield Observed CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp CheckCatalyst Is Catalyst Active & Appropriate? CheckTemp->CheckCatalyst Yes OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No CheckSolvent Is Solvent System Optimal? CheckCatalyst->CheckSolvent Yes ScreenCatalysts Screen Different Catalysts CheckCatalyst->ScreenCatalysts No CheckTime Is Reaction Time Optimized? CheckSolvent->CheckTime Yes ChangeSolvent Try Different Solvents or Solvent-Free Conditions CheckSolvent->ChangeSolvent No MonitorTime Monitor Reaction by TLC to Determine Optimal Time CheckTime->MonitorTime No End Yield Improved CheckTime->End Yes OptimizeTemp->CheckCatalyst ScreenCatalysts->CheckSolvent ChangeSolvent->CheckTime MonitorTime->End

Caption: Troubleshooting logic for addressing low reaction yield.

References

Challenges in the scale-up synthesis of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While various methods exist for the synthesis of substituted pyridines, a common approach for this compound involves a multi-step synthesis. This typically starts with a commercially available aminopyridine derivative, followed by sequential chlorination and cyanation, or vice-versa. The exact route can be influenced by the desired regioselectivity and the challenges associated with each step.

Q2: What are the main challenges in the scale-up synthesis of this compound?

A2: The primary challenges in the scale-up synthesis include:

  • Regioselectivity: Controlling the position of chlorination can be difficult, often leading to the formation of undesired isomers and di-chlorinated byproducts.[1][2]

  • Reaction Conditions: Older methods for the synthesis of similar compounds often involve harsh reaction conditions, toxic materials, and long reaction times, which can lead to low yields.

  • Impurity Profile: The formation of closely related impurities can complicate the purification process, especially at a large scale.

  • Safety: The use of hazardous reagents such as cyanides and strong acids or bases requires strict safety protocols, especially in a manufacturing environment.[3]

Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A3: For reaction monitoring and quality control, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups (e.g., nitrile, amine).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely using HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric ratios.
Side Reactions The formation of byproducts, such as over-chlorinated species, can significantly reduce the yield.[1][2] Optimize the reaction conditions (temperature, addition rate of reagents) to minimize side reactions. The use of a catalyst may improve selectivity.
Product Degradation Some substituted pyridines can be sensitive to harsh conditions. If product degradation is suspected, consider using milder reagents or lowering the reaction temperature.
Inefficient Work-up and Isolation Optimize the extraction and purification steps to minimize product loss. Ensure the pH is adjusted correctly during aqueous work-up to prevent the product from remaining in the aqueous layer.
Problem 2: Formation of Impurities, Particularly Di-chlorinated Byproducts
Potential Cause Suggested Solution
Lack of Regioselectivity in Chlorination The chlorination of aminopyridines can be non-selective.[1][2] To favor monochlorination at the desired position, consider using a milder chlorinating agent or protecting the amino group. Running the reaction in a strongly acidic medium can also improve selectivity by protonating the pyridine ring and directing the chlorination.[2]
Over-chlorination The formation of 2-amino-3,5-dichloropyridine is a common issue.[1] Carefully control the stoichiometry of the chlorinating agent and its addition rate. Lowering the reaction temperature may also help to reduce over-chlorination.
Hydrolysis of the Cyano Group During work-up or subsequent reaction steps under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or carboxylic acid. Maintain a neutral pH where possible and use moderate temperatures during purification.
Problem 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Co-elution of Impurities If impurities have similar polarity to the product, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. Recrystallization from a suitable solvent system may be a more effective purification method for crystalline products.
Product Tailing on Silica Gel The basic nature of the pyridine nitrogen and the amino group can lead to tailing on silica gel chromatography. Consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
Product Insolubility If the product is poorly soluble in common organic solvents, this can make purification by chromatography or recrystallization difficult. Screen a wide range of solvents to find a suitable system.

Experimental Protocols

Key Experiment: Chlorination of a 2-Aminopyridine Derivative (Illustrative)

Disclaimer: This is a general, illustrative protocol. Specific conditions will need to be optimized for the synthesis of this compound.

  • Reaction Setup: In a well-ventilated fume hood, charge a glass-lined reactor with the 2-aminopyridine starting material and a suitable solvent (e.g., glacial acetic acid).[2] Cool the mixture to 0-5°C with constant stirring.

  • Reagent Addition: Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas dissolved in a suitable solvent) to the reaction mixture, maintaining the temperature below 10°C.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution). Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8, keeping the temperature low.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completeness Check Reaction Completeness (HPLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete No complete Reaction is Complete check_completeness->complete Yes troubleshoot_incomplete Increase Time/Temp Check Reagent Quality incomplete->troubleshoot_incomplete check_impurities Analyze Impurity Profile (HPLC/GC-MS) complete->check_impurities end_solution Yield Improved troubleshoot_incomplete->end_solution impurities_present Significant Impurities Detected check_impurities->impurities_present Yes no_impurities No Major Impurities check_impurities->no_impurities No troubleshoot_impurities Optimize Conditions (Temp, Addition Rate) Consider Catalyst impurities_present->troubleshoot_impurities check_workup Review Work-up & Isolation Procedure no_impurities->check_workup troubleshoot_impurities->end_solution workup_issue Product Loss During Work-up check_workup->workup_issue Yes troubleshoot_workup Optimize pH Improve Extraction/Purification workup_issue->troubleshoot_workup troubleshoot_workup->end_solution

Caption: Troubleshooting workflow for addressing low product yield.

Decision Pathway for Managing Impurities

ImpurityManagement start Impurity Detected identify Identify Impurity Structure (MS, NMR) start->identify isomer Positional Isomer identify->isomer Isomer? over_reaction Over-Reaction Product (e.g., di-chlorinated) identify->over_reaction Over-reaction? hydrolysis Hydrolysis Product identify->hydrolysis Hydrolysis? solve_isomer Modify Reaction Selectivity (Catalyst, Protecting Group) isomer->solve_isomer solve_over_reaction Control Stoichiometry Lower Temperature Slow Addition over_reaction->solve_over_reaction solve_hydrolysis Control pH During Work-up Use Milder Conditions hydrolysis->solve_hydrolysis purify Optimize Purification (Chromatography, Recrystallization) solve_isomer->purify solve_over_reaction->purify solve_hydrolysis->purify

References

Avoiding hydrolysis of the cyano group in 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3-chloro-5-cyanopyridine. The focus is on preventing the unwanted hydrolysis of the cyano group during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My analytical data (e.g., NMR, IR, MS) suggests that the cyano group of my this compound has been hydrolyzed to an amide or a carboxylic acid. What are the likely causes?

Hydrolysis of the cyano group in this compound is typically initiated by exposure to acidic or basic conditions, especially at elevated temperatures. The reaction proceeds in two stages: first to the corresponding amide (2-amino-3-chloro-5-(aminocarbonyl)pyridine) and subsequently to the carboxylic acid (2-amino-3-chloro-5-carboxypyridine).

Potential Causes:

  • Acidic Conditions: Presence of strong acids (e.g., HCl, H₂SO₄) in your reaction mixture, even in catalytic amounts, can promote hydrolysis, particularly when heated.[1]

  • Basic Conditions: Exposure to strong bases (e.g., NaOH, KOH) will also lead to hydrolysis. Milder basic conditions might result in the formation of the amide as the primary product, while harsher conditions (higher temperatures, prolonged reaction times) favor the carboxylic acid.[2]

  • High Temperatures in Aqueous Solvents: Heating this compound in water or protic solvents, even under neutral pH, can slowly lead to hydrolysis.

  • Extended Reaction Times: Prolonged reaction times, even under seemingly mild conditions, can increase the likelihood of hydrolysis.

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Hydrolysis of this compound cluster_1 Solutions for Acid/Base Contamination cluster_2 Solutions for Solvent and Temperature Issues cluster_3 Solutions for Extended Reaction Times start Hydrolysis of Cyano Group Detected q1 Were strong acids or bases used in the reaction? start->q1 q2 Was the reaction heated in a protic/aqueous solvent? q1->q2 No a1 Neutralize the reaction mixture carefully. Use non-aqueous workup if possible. q1->a1 Yes q3 Was the reaction time extended? q2->q3 No b1 Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene). q2->b1 Yes c1 Monitor the reaction closely (e.g., by TLC, LC-MS) to determine the optimal endpoint. q3->c1 Yes end Cyano Group Stability Maintained q3->end No a1->q2 a2 Consider alternative catalysts that are neutral or mildly acidic/basic. a2->q2 b1->q3 b2 Run the reaction at a lower temperature, if feasible. b2->q3 c1->end c2 Consider microwave-assisted synthesis to reduce reaction time. c2->end G cluster_0 Method Development Workflow start Define Reaction solvent Select Aprotic Solvent (e.g., THF, Dioxane) start->solvent base Choose Mild Base (e.g., K2CO3, Et3N) solvent->base temp Optimize for Lowest Effective Temperature base->temp monitor Monitor Reaction Progress (TLC, LC-MS) temp->monitor workup Design Non-Aqueous or Neutral pH Workup monitor->workup analyze Analyze Product for Hydrolysis Byproducts workup->analyze analyze->temp Hydrolysis Observed end Final Protocol analyze->end

References

Preventing dechlorination side reactions of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chloro-5-cyanopyridine. The focus is on preventing the common side reaction of dechlorination, which leads to the formation of 2-Amino-5-cyanopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of the dechlorinated byproduct, 2-Amino-5-cyanopyridine. What are the primary causes?

A1: The formation of the dechlorinated byproduct, a process known as hydrodechlorination, is a common challenge in palladium-catalyzed cross-coupling reactions of chloropyridines. The primary causes include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Less bulky or electron-poor ligands can favor the hydrodechlorination pathway.

  • Reaction Conditions: Elevated temperatures, certain solvents, and the nature of the base can contribute to the formation of hydride species that lead to dechlorination.

  • Presence of Hydride Sources: Trace amounts of water, alcohols, or even the amine coupling partner can act as hydride sources, promoting the undesired side reaction.

  • Slow Reductive Elimination: If the final step in the catalytic cycle (reductive elimination to form the desired product) is slow, the palladium intermediate may be more susceptible to side reactions like hydrodechlorination.

Q2: How can I minimize the formation of the dechlorinated byproduct?

A2: To suppress hydrodechlorination, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling reaction over the dechlorination pathway. Examples include Buchwald-type biarylphosphine ligands such as SPhos and XPhos.

  • Catalyst Choice: While various palladium sources can be used, pre-formed palladium catalysts (precatalysts) can sometimes offer better results and reproducibility.

  • Base Selection: The choice of base is crucial. For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) are often effective. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is commonly used, but if dechlorination is an issue, a weaker base might be considered, although this could impact the reaction rate.

  • Solvent System: Use anhydrous, degassed solvents to minimize the presence of water and oxygen. Toluene and dioxane are common choices. Avoid protic solvents like alcohols, which can be hydride sources.

  • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the dechlorination side reaction, which can have a higher activation energy.

  • Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.

Q3: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling of this compound?

A3: For Suzuki-Miyaura couplings of challenging substrates like this compound, highly active catalyst systems are generally required. A good starting point is a combination of a palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.

Q4: What are the recommended conditions for a Buchwald-Hartwig amination with this compound?

A4: For Buchwald-Hartwig amination, a common set of conditions involves a palladium catalyst, a bulky phosphine ligand, and a strong, non-nucleophilic base. A typical system would be Pd₂(dba)₃ as the palladium source, XPhos as the ligand, and sodium tert-butoxide (NaOtBu) as the base in an anhydrous, aprotic solvent like toluene.

Quantitative Data on Reaction Conditions

While specific comparative data for the dechlorination of this compound is not extensively available in the public domain, the following table provides a general guide based on analogous systems for minimizing hydrodechlorination in palladium-catalyzed cross-coupling reactions of chloropyridines.

ParameterCondition Favoring Desired ProductCondition Favoring DechlorinationRationale
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Less bulky, electron-poor (e.g., PPh₃)Bulky ligands promote reductive elimination of the desired product and sterically hinder access of hydride species to the metal center.
Base Weaker inorganic base (e.g., K₃PO₄)Stronger bases or those prone to β-hydride eliminationStronger bases can sometimes promote side reactions. Some organic bases can also act as hydride sources.
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Protic or wet solvents (e.g., alcohols, presence of water)Protic solvents and water can serve as sources of hydride for the dechlorination reaction.
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can increase the rate of the undesired dechlorination side reaction.
Atmosphere Inert (Argon or Nitrogen)Presence of OxygenOxygen can degrade the catalyst, leading to less efficient coupling and potentially more side reactions.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound, designed to minimize dechlorination. These should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is based on standard conditions for challenging Suzuki-Miyaura couplings of heteroaryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (e.g., 10:1 mixture)

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Remove the Schlenk tube from the glovebox and add the anhydrous, degassed toluene under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Dechlorination Side Reaction Pathway

Dechlorination_Pathway A Ar-Cl + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Cl)L2 B->C D Desired Pathway (e.g., Transmetalation) C->D F Side Reaction (Reaction with Hydride Source) C->F E Desired Product D->E G Ar-Pd(II)(H)L2 F->G H Reductive Elimination G->H I Dechlorinated Byproduct (Ar-H) H->I

Caption: The catalytic cycle showing the desired cross-coupling pathway and the competing dechlorination side reaction.

Troubleshooting Workflow for Dechlorination

Troubleshooting_Workflow Start High Dechlorination Observed Q1 Check Ligand: Is it bulky and electron-rich? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Q1->A1_No No Q2 Review Reaction Conditions: Are solvents anhydrous and degassed? Is the atmosphere inert? A1_Yes->Q2 A1_No->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No: Use anhydrous, degassed solvents and maintain a strict inert atmosphere Q2->A2_No No Q3 Optimize Temperature and Base: Is the temperature as low as effective? Is the base appropriate? A2_Yes->Q3 A2_No->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No: Lower temperature and/or screen alternative bases (e.g., weaker inorganic bases) Q3->A3_No No End Dechlorination Minimized A3_Yes->End A3_No->Q3

Caption: A step-by-step workflow for troubleshooting and minimizing the dechlorination side reaction.

Logical Relationship of Key Parameters

Logical_Relationships Dechlorination Dechlorination (Undesired Side Reaction) Desired_Product Desired Cross-Coupling Product Ligand Bulky, Electron-Rich Ligand Ligand->Dechlorination Inhibits Ligand->Desired_Product Promotes Base Appropriate Base Selection (e.g., K3PO4) Base->Dechlorination Can Influence Base->Desired_Product Promotes Solvent Anhydrous, Aprotic Solvent Solvent->Dechlorination Inhibits Solvent->Desired_Product Favors Temperature Low Reaction Temperature Temperature->Dechlorination Inhibits Temperature->Desired_Product Favors

Caption: The logical relationship between key reaction parameters and the outcome of the reaction, highlighting conditions that favor the desired product over dechlorination.

Technical Support Center: Overcoming Low Reactivity of 2-Amino-3-chloro-5-cyanopyridine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-Amino-3-chloro-5-cyanopyridine in Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in SNAr reactions?

A1: The reactivity of this compound in SNAr reactions is influenced by a balance of electronic effects. The pyridine nitrogen and the cyano group at the 5-position are electron-withdrawing, which activates the ring towards nucleophilic attack. However, the amino group at the 2-position is a strong electron-donating group, which deactivates the ring and counteracts the activating effects, leading to overall low reactivity. For an SNAr reaction to proceed readily, the aromatic ring needs to be electron-deficient.[1][2]

Q2: What are the general strategies to enhance the reactivity of this compound in SNAr reactions?

A2: To overcome the low reactivity, several strategies can be employed:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[3][4]

  • Use of Stronger Nucleophiles: Employing more reactive nucleophiles can facilitate the displacement of the chloride.

  • Catalysis: The use of catalysts such as palladium complexes, Lewis acids, or phase-transfer catalysts can activate the substrate or the nucleophile.

  • Optimization of Reaction Conditions: A careful selection of solvent and base is crucial for promoting the reaction.

Q3: Which position on the pyridine ring is most susceptible to nucleophilic attack?

A3: In pyridine and its derivatives, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In the case of this compound, the chlorine atom is at the 3-position (meta to the nitrogen), which is less activated. However, the combined electron-withdrawing effects of the ring nitrogen and the 5-cyano group still direct the nucleophilic attack to the carbon bearing the chlorine atom.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions with this compound.

Issue 1: No or Low Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Insufficient activation of the pyridine ring The electron-donating amino group deactivates the ring. Consider increasing the reaction temperature or employing microwave irradiation to provide more energy for the reaction to overcome the activation barrier.[3][4]
Weak nucleophile If possible, switch to a more potent nucleophile. For instance, use a thiolate instead of a thiol, or an alkoxide instead of an alcohol. The choice of a stronger, non-nucleophilic base can also help in generating a more potent nucleophile in situ.
Inappropriate solvent The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.[6][7]
Incorrect base The base should be strong enough to deprotonate the nucleophile (if necessary) but should not react with the starting material or product. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For thiols or alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be required.
Reaction time is too short Monitor the reaction progress using TLC or LC-MS. If the reaction is proceeding slowly, extend the reaction time.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Steps
Reaction with the amino group The exocyclic amino group can potentially react with certain reagents. Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before the SNAr reaction, and deprotect it in a subsequent step.
Hydrolysis of the starting material or product If water is present in the reaction mixture, hydrolysis of the chloro or cyano group can occur, especially at elevated temperatures. Ensure the use of anhydrous solvents and reagents.
Dimerization or polymerization At high concentrations and temperatures, side reactions leading to dimers or polymers can occur. Try running the reaction at a lower concentration.
Reaction at the cyano group Strong nucleophiles and harsh reaction conditions might lead to reactions involving the cyano group. Use milder conditions if possible.

Experimental Protocols

The following are generalized protocols that can be used as a starting point. Optimization of temperature, reaction time, and stoichiometry of reagents is often necessary.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

Reactants:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Add the amine nucleophile, followed by the base.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C). Alternatively, use a microwave reactor with a set temperature and time (e.g., 120-180 °C for 15-60 minutes).[8][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for SNAr with Thiol Nucleophiles

Reactants:

  • This compound (1.0 eq)

  • Thiol nucleophile (1.1 - 1.2 eq)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the thiol and anhydrous solvent.

  • Carefully add the base at 0 °C to form the thiolate.

  • Add a solution of this compound in the same solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for SNAr with Alcohol Nucleophiles

Reactants:

  • This compound (1.0 eq)

  • Alcohol nucleophile (can be used as solvent in excess)

  • Strong base (e.g., NaH, t-BuOK) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane) if the alcohol is not the solvent.

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the alcohol and solvent (if applicable).

  • Carefully add the strong base at 0 °C to form the alkoxide.

  • Add this compound.

  • Heat the reaction mixture to the desired temperature (often reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for SNAr reactions on related chloropyridine substrates, which can serve as a starting point for optimizing reactions with this compound.

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Aniline2-chloro-5-nitropyridineK₂CO₃DMF100485
Morpholine2-chloropyrazineK₃PO₄Water100295
Thiophenol2-chloro-3-nitropyridineK₂CO₃DMF25190
Sodium Methoxide2-chloro-5-cyanopyridine-MethanolReflux678
Various Amines2-amino-4-chloro-pyrimidineTriethylaminePropanol120-140 (MW)0.25-0.554-92[8]

Visualizations

Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Substrate, Nucleophile, Base, Solvent Start->Reactants Heating Conventional Heating or Microwave Reactants->Heating Monitor Monitor Progress (TLC, LC-MS) Heating->Monitor Monitor->Heating Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Product Purify->Product Troubleshooting_SNAr Start Low/No Product Check_Temp Increase Temperature / Use Microwave? Start->Check_Temp Check_Nucleophile Use Stronger Nucleophile / Base? Check_Temp->Check_Nucleophile No Improvement Success Reaction Successful Check_Temp->Success Improved Check_Solvent Switch to Polar Aprotic Solvent? Check_Nucleophile->Check_Solvent No Improvement Check_Nucleophile->Success Improved Check_Time Extend Reaction Time? Check_Solvent->Check_Time No Improvement Check_Solvent->Success Improved Check_Time->Success Improved Side_Products Side Products Formed? Check_Time->Side_Products No Improvement Side_Products->Success No, but still no product Analyze_Side_Products Analyze Side Products (e.g., Hydrolysis, Dimerization) Side_Products->Analyze_Side_Products Yes Modify_Conditions Modify Conditions (Anhydrous, Lower Conc.) Analyze_Side_Products->Modify_Conditions Modify_Conditions->Start

References

Navigating Catalyst Selection for Cross-Coupling with 2-Amino-3-chloro-5-cyanopyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully employing 2-Amino-3-chloro-5-cyanopyridine in cross-coupling reactions. The unique electronic properties of this substrate, characterized by the electron-donating amino group and the electron-withdrawing cyano and chloro substituents on the pyridine ring, present specific challenges and opportunities in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

Low yields or reaction failure with this compound can stem from several factors related to its chemical structure. The pyridine nitrogen and the exocyclic amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, while the electron-withdrawing cyano group can enhance the reactivity of the C-Cl bond towards oxidative addition, the overall electronic nature of the substrate requires a carefully balanced catalytic system.[3] Chloropyridines are also generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, necessitating more active catalyst systems.[4]

Q2: What are the most common side reactions to expect?

Common side reactions in cross-coupling reactions with aminopyridine substrates include:

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton, especially in the presence of water. Using boronic esters (e.g., pinacol esters) can increase stability against hydrolysis.[1][2]

  • Homocoupling: The coupling partner (e.g., boronic acid) can couple with itself. This can often be minimized by ensuring an oxygen-free environment and optimizing catalyst loading.[2][5]

  • Dehalogenation: The chloro group can be replaced by a hydrogen atom. This can be influenced by the choice of solvent and the presence of hydride sources.[2]

Q3: Which type of palladium catalyst and ligand is most effective for this substrate?

For challenging substrates like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may not be effective.[2] The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation. Highly effective ligands for related aminopyridine couplings include:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are frequently cited for their effectiveness in coupling heteroaryl chlorides.[1][4]

  • Other Phosphine Ligands: BrettPhos has also shown to be an outstanding catalyst ligand for C-N cross-couplings of 3-halo-2-aminopyridines.[3]

Q4: How does the cyano group at the 5-position affect the reaction?

The electron-withdrawing nature of the cyano group is generally beneficial for the oxidative addition step of the catalytic cycle, which is often the rate-limiting step for aryl chlorides. This increased reactivity can make the C-Cl bond more susceptible to coupling. However, it also makes the pyridine ring more electron-deficient, which can influence the overall stability of the catalyst complex and the rates of subsequent steps in the catalytic cycle.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive Catalyst System: The chosen palladium precursor and/or ligand are not active enough to break the C-Cl bond.- Switch to a more active catalytic system using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. - Consider using a pre-formed palladium catalyst with one of these ligands.
Catalyst Inhibition: The amino group or pyridine nitrogen is deactivating the palladium catalyst.- Increase the ligand-to-metal ratio to favor the formation of the active catalytic species. - A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[1]
Ineffective Base: The base may not be strong enough or may be sterically hindered.- For Suzuki couplings, screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4] - For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LiHMDS are often required.[3]
Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.- Gradually increase the reaction temperature, for example, to 80-120 °C.[4]
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation.- Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1][4]
Significant Byproduct Formation Protodeboronation (Suzuki): Hydrolysis of the boronic acid.- Use anhydrous solvents. - Use boronic esters (e.g., pinacol esters) which are more stable.[1] - A weaker base might reduce the rate of protodeboronation if compatible with the reaction.[5]
Homocoupling: Self-coupling of the boronic acid or other coupling partner.- Ensure rigorous exclusion of oxygen. - A lower catalyst loading might be beneficial.[5]
Dehalogenation: Loss of the chlorine atom from the starting material.- Avoid solvents that can act as hydride sources. - Optimize the reaction time to minimize exposure to reaction conditions after product formation is complete.[2]

Catalyst System Comparison for Suzuki Coupling

While specific data for this compound is scarce in the literature, the following table provides a summary of catalyst systems successfully used for the Suzuki-Miyaura coupling of analogous chloropyridines, which can serve as a starting point for optimization.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%) (for related substrates)Reference(s)
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O80-100High[2]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)~80 (for 3-chloropyridine)[6]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane100Moderate to High[6]

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, which should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflow and Troubleshooting

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting cluster_solutions1 cluster_solutions2 start Combine Reactants: - this compound - Boronic Acid/Amine - Base (e.g., K3PO4) catalyst Add Catalyst System: - Pd Source (e.g., Pd2(dba)3) - Ligand (e.g., SPhos) start->catalyst solvent Add Degassed Solvent (e.g., Dioxane) catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 80-120 °C with Stirring inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench no_rxn No Reaction? monitor->no_rxn If stalled byproducts Byproducts? monitor->byproducts If messy extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product sol1 Increase Temp. Change Ligand/Base Increase Catalyst Load no_rxn->sol1 sol2 Check for O2 Use Anhydrous Conditions Use Boronic Ester byproducts->sol2 CatalystSelection Start Start: Cross-Coupling with This compound CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki Coupling (C-C bond) CouplingType->Suzuki Aryl/Vinyl partner Buchwald Buchwald-Hartwig (C-N bond) CouplingType->Buchwald Amine partner Sonogashira Sonogashira (C-C alkyne) CouplingType->Sonogashira Alkyne partner CatalystSystem Select Catalyst System Suzuki->CatalystSystem Buchwald->CatalystSystem Sonogashira->CatalystSystem PdSource Palladium Source: Pd2(dba)3 or Pd(OAc)2 CatalystSystem->PdSource Ligand Bulky, Electron-Rich Ligand: SPhos, XPhos, RuPhos CatalystSystem->Ligand BaseSelection Select Base PdSource->BaseSelection Ligand->BaseSelection SuzukiBase K3PO4, Cs2CO3 BaseSelection->SuzukiBase For Suzuki BuchwaldBase NaOt-Bu, LiHMDS BaseSelection->BuchwaldBase For Buchwald-Hartwig SonogashiraBase Amine Base (e.g., Et3N) BaseSelection->SonogashiraBase For Sonogashira Reaction Run Reaction & Optimize SuzukiBase->Reaction BuchwaldBase->Reaction SonogashiraBase->Reaction

References

Technical Support Center: Reactions Involving 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-chloro-5-cyanopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a versatile building block primarily used in three main types of reactions:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds at the 3-position.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds at the 3-position.

  • Nucleophilic Aromatic Substitution (SNAr): Where the chloro group is displaced by a nucleophile.

Q2: How does the electronic nature of this compound affect its reactivity?

A2: The pyridine nitrogen, the cyano group, and the chloro group are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. The amino group is electron-donating. The chlorine at the 3-position is not as activated as halogens at the 2- or 4-positions for SNAr.[1] For palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig, the electronic properties and the presence of the amino and pyridine nitrogen can influence the catalyst's activity.[2]

Q3: What general work-up procedure should I follow for these reactions?

A3: A general work-up procedure for reactions involving this compound typically involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing with water and/or brine to remove inorganic salts and water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering to remove the drying agent.

  • Concentrating the filtrate under reduced pressure.

  • Purifying the crude product, usually by flash column chromatography on silica gel.[2][3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes and solutions?

A: Low yields in Suzuki couplings with chloropyridines are common due to the high strength of the C-Cl bond, which makes the oxidative addition step difficult.[2] Here are some troubleshooting steps:

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this less reactive chloride.

    • Solution: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[2]

  • Ineffective Base: The base is crucial for the transmetalation step.

    • Solution: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. If solubility is an issue, a mixed solvent system like dioxane/water can be beneficial.

  • Side Reactions:

    • Protodeboronation: Cleavage of the boronic acid's C-B bond.

      • Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.

    • Homocoupling: Self-coupling of the boronic acid.

      • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Use a direct Pd(0) source or ensure your Pd(II) precatalyst is fully reduced.[2]

    • Dehalogenation: Replacement of the chloro group with hydrogen.

      • Solution: Ensure a strictly inert atmosphere and choose a solvent less likely to act as a hydride source.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization.

ParameterRecommended Condition
Reactants This compound (1.0 equiv.), Arylboronic acid (1.5 equiv.)
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand SPhos (2-4 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent Anhydrous 1,4-dioxane (with a small amount of degassed water if needed)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Work-up Procedure:

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[2]

Troubleshooting Workflow for Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base No catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. catalyst->catalyst_sol Yes side_reactions Are side reactions occurring? base->side_reactions No base_sol Screen strong bases (K3PO4, Cs2CO3). Use dioxane/water for solubility. base->base_sol Yes side_reactions_sol Ensure inert atmosphere. Use anhydrous solvents. Consider boronic esters. side_reactions->side_reactions_sol Yes end_node Re-run Optimized Reaction side_reactions->end_node No catalyst_sol->end_node base_sol->end_node side_reactions_sol->end_node

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Buchwald-Hartwig Amination

Q: I am observing catalyst decomposition (formation of palladium black) in my Buchwald-Hartwig amination. What should I do?

A: Catalyst decomposition is a common issue, often caused by several factors:

  • Catalyst Poisoning: The pyridine nitrogen and the amino group on your substrate can coordinate to the palladium center, inhibiting its activity.[4]

    • Solution: Use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Their bulkiness can physically block the substrate's nitrogen atoms from binding to the palladium.[4]

  • High Temperature: While heating is often necessary (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition.[4]

    • Solution: Lower the reaction temperature and increase the reaction time. Monitor the reaction for the formation of palladium black.

  • Air/Moisture Sensitivity: The Pd(0) active catalyst is sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are pure and dry. The reaction setup must be thoroughly degassed and maintained under a strictly inert atmosphere.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for different amines.

ParameterRecommended Condition
Reactants This compound (1.0 equiv.), Amine (1.2 equiv.)
Catalyst Pd₂(dba)₃ (1.5 mol%)
Ligand XPhos (3.0 mol%)
Base NaOtBu (2.0 equiv.)
Solvent Anhydrous Toluene
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Work-up Procedure:

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Catalytic Cycle for Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Cl amido_complex Pd(II) Amido Complex oa_complex->amido_complex + Amine (R2NH) - Base (HX) product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 - Product (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with this compound is very sluggish. How can I improve the reaction rate?

A: The chloro group at the 3-position of the pyridine ring is not as activated for SNAr as a halogen at the 2- or 4-position.[1] To improve the reaction rate, consider the following:

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents can stabilize the charged intermediate (Meisenheimer complex) and increase the reaction rate.[5]

  • Temperature: Higher temperatures can overcome the activation energy barrier.

    • Solution: Increase the reaction temperature. Microwave irradiation can also be effective in significantly reducing reaction times.[6]

  • Nucleophile Strength: The nature of the nucleophile is critical.

    • Solution: If using a weak nucleophile, consider deprotonating it first with a strong base (e.g., NaH, KHMDS) to increase its nucleophilicity.[5]

  • Base: A base is often required to neutralize the HCl generated.

    • Solution: Use a non-nucleophilic base like K₂CO₃ or an organic base such as triethylamine or DIPEA.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is for a reaction with an amine nucleophile and may need adjustment for other nucleophiles.

ParameterRecommended Condition
Reactants This compound (1.0 equiv.), Amine Nucleophile (1.2 equiv.)
Base K₂CO₃ (2.0 equiv.)
Solvent Anhydrous DMF or DMSO
Temperature 100-150 °C (or microwave heating)
Atmosphere Inert (Argon or Nitrogen)

Work-up Procedure:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product or dilute with an organic solvent for extraction.

  • If a solid precipitates, collect it by filtration, wash with water, and dry.

  • If extracting, wash the organic layer thoroughly with water and brine to remove the high-boiling point solvent (e.g., DMF, DMSO).

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.[7]

Logical Flow for Optimizing SNAr Reactions

start Sluggish SNAr Reaction temp Increase Temperature (Conventional or Microwave) start->temp solvent Switch to Polar Aprotic Solvent (DMF, DMSO) temp->solvent nucleophile Increase Nucleophile Strength (e.g., pre-deprotonation) solvent->nucleophile end_node Improved Reaction Rate nucleophile->end_node

Caption: A logical progression for optimizing sluggish SNAr reactions.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Amino-3-chloro-5-cyanopyridine and 2-Amino-3-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Halogenated aminopyridines are a versatile class of intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of the reactivity of two key analogues: 2-amino-3-chloro-5-cyanopyridine and 2-amino-3-bromopyridine, with a focus on their performance in widely used palladium-catalyzed cross-coupling reactions.

This comparison synthesizes theoretical principles of organic chemistry with available experimental data to offer a clear perspective on the relative merits of each compound in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. While direct, side-by-side comparative studies under identical conditions are not extensively available in the current literature, a robust understanding of their reactivity can be derived from established chemical principles and data from analogous systems.

Executive Summary: The Halogen Matters

In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a dominant factor. The generally accepted trend for the ease of oxidative addition to the palladium(0) catalyst is I > Br > Cl. This is primarily due to the difference in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond.

Consequently, 2-amino-3-bromopyridine is generally expected to be the more reactive substrate compared to this compound in common cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the chloro-analogue may require more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized and often more expensive phosphine ligands to achieve comparable results.

The presence of the electron-withdrawing cyano group at the 5-position of the chloro-analogue is expected to have a modest electronic effect on the reactivity of the C-Cl bond at the 3-position. While electron-withdrawing groups can sometimes facilitate oxidative addition, the inherent strength of the C-Cl bond is the more significant barrier to reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Experimental data for the amination of 2-amino-3-bromopyridine is available and provides a benchmark for its reactivity.

Table 1: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Various Amines [1]

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineRuPhos-precatalyst (2 mol%)LiHMDS (2.5 equiv)THF651683
CyclopentylamineBrettPhos-precatalyst (2 mol%)LiHMDS (2.5 equiv)THF651678
AnilineBrettPhos-precatalyst (2 mol%)LiHMDS (2.5 equiv)THF651666
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific comparative data is lacking, the general principles of halide reactivity strongly suggest that 2-amino-3-bromopyridine will be more reactive than its chloro counterpart.

Table 2: Representative Suzuki-Miyaura Coupling of a Structurally Similar Bromopyridine

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ (2 equiv)1,4-Dioxane/H₂O (4:1)9078[2]

For This compound , achieving efficient Suzuki-Miyaura coupling would likely necessitate the use of highly active catalyst systems, such as those employing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition of aryl chlorides.

Experimental Protocols

The following protocols are provided for key reactions of 2-amino-3-bromopyridine and can serve as a starting point for the development of procedures for this compound, with the expectation that more forcing conditions may be required for the latter.

Protocol 1: Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Morpholine[1]

Materials:

  • 2-Amino-3-bromopyridine

  • Morpholine

  • RuPhos-precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-bromopyridine (1.0 equiv), RuPhos-precatalyst (0.02 equiv), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF, followed by morpholine (1.2 equiv).

  • Add LiHMDS (2.5 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Generalized Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-3-halopyridine (chloro or bromo)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Degassed 1,4-dioxane and water

Procedure:

  • In a Schlenk flask, combine the 2-amino-3-halopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with vigorous stirring. For 2-amino-3-bromopyridine, a temperature of 80-100 °C is a good starting point. For this compound, a higher temperature (100-120 °C) may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Logic

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura reactions, as well as the logical relationship of halide reactivity.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -BHX Amido Complex->Pd(0)L Reductive Elimination Coupled Product Coupled Product Amido Complex->Coupled Product

Buchwald-Hartwig Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2, Base Transmetalation Complex->Pd(0)L Reductive Elimination Coupled Product Coupled Product Transmetalation Complex->Coupled Product

Suzuki-Miyaura Catalytic Cycle

Halide_Reactivity Higher Reactivity\n(Weaker C-X Bond) Higher Reactivity (Weaker C-X Bond) Lower Reactivity\n(Stronger C-X Bond) Lower Reactivity (Stronger C-X Bond) Higher Reactivity\n(Weaker C-X Bond)->Lower Reactivity\n(Stronger C-X Bond) Decreasing Reactivity in Oxidative Addition C-I C-I C-Br C-Br C-I->C-Br C-Cl C-Cl C-Br->C-Cl

General Order of Halide Reactivity

Conclusion

In the comparative analysis of this compound and 2-amino-3-bromopyridine, the nature of the halogen substituent is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. 2-Amino-3-bromopyridine stands out as the more reactive and versatile substrate , often allowing for the use of milder reaction conditions and a broader range of coupling partners with standard catalyst systems.

While This compound represents a more challenging substrate , recent advances in catalyst technology, particularly the development of highly active phosphine ligands, have made the coupling of aryl chlorides increasingly feasible. For researchers, the choice between these two building blocks will likely be a balance between the higher reactivity and potentially higher cost of the bromo-derivative versus the lower cost and more demanding reaction conditions required for the chloro-analogue. The experimental protocols provided for the bromo-compound serve as a valuable starting point for optimization efforts with its less reactive chloro counterpart.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-amino-3-cyanopyridines, a critical scaffold in medicinal chemistry and drug development, has been the subject of extensive research, leading to a diverse array of catalytic systems. This guide provides an objective comparison of various catalysts, presenting their performance based on experimental data to aid researchers in selecting the optimal conditions for their synthetic needs. The catalysts are evaluated based on key performance indicators such as product yield, reaction time, and reaction conditions, with a focus on green and sustainable methodologies.

Performance Comparison of Catalysts

The efficiency of different catalytic systems for the synthesis of 2-amino-3-cyanopyridines is summarized below. The data highlights the trend towards the use of nanoparticle-based and heterogeneous catalysts, which often offer advantages in terms of reusability and milder reaction conditions.

CatalystReaction ConditionsReaction TimeYield (%)ReusabilityReference
Nanoparticle Catalysts
Fe₃O₄@THAM-Mercaptopyrimidine70 °C, Solvent-freeNot SpecifiedHighYes[1]
Copper nanoparticles on charcoal (Cu/C)Refluxing acetonitrileNot SpecifiedGood to excellentAt least 8 times[2][3]
ZnO nanoparticlesNot SpecifiedShortExcellentYes[4]
Nanostructured Na₂CaP₂O₇80 °C, Solvent-freeShort84-94Yes[5]
Zinc zirconium phosphate (ZPZn)Solvent-freeShortFair to excellentAt least 6 times[6]
α-Zirconium phosphate (ZrP)Not SpecifiedNot SpecifiedExcellentAt least 8 times[7]
Homogeneous Catalysts
Brønsted acidic ionic liquids ([TSPi][Cl]₂)80 °C, Solvent-free30-60 min86-96Yes[8]
Green Chemistry Approaches
Microwave-assisted (catalyst-free)Microwave irradiation, Solvent-free7-9 min72-86N/A[9][10][11]
Ultrasound-assisted (catalyst-free)Ultrasonic bath, Room temperature, Solvent-free4-25 min85-99N/A[12][13]
Ultrasound-assisted (various catalysts)Ultrasonic irradiationShortExcellentVaries[14][15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the reproduction of these synthetic routes.

General Procedure for Nanostructured Na₂CaP₂O₇ Catalyzed Synthesis

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a ketone (1 mmol), ammonium acetate (1.5 mmol), and Na₂CaP₂O₇ catalyst is heated at 80 °C under solvent-free conditions.[5] The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and the solid product is washed with water and ethanol and then recrystallized to afford the pure 2-amino-3-cyanopyridine derivative.[5]

General Procedure for Copper Nanoparticles on Charcoal (Cu/C) Catalyzed Synthesis

A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.5 mmol), ammonium acetate (2 mmol), and Cu/C catalyst (2 mol%) in acetonitrile is refluxed for the appropriate time.[2] After completion of the reaction, the catalyst is recovered by simple filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the desired product.[2]

General Procedure for Microwave-Assisted Catalyst-Free Synthesis

A mixture of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate is irradiated in a microwave oven.[9][10] The reaction is typically completed within 7-9 minutes.[9][10] The reaction mixture is then washed with a small amount of ethanol, and the crude product is purified by recrystallization.[9]

General Procedure for Ultrasound-Assisted Catalyst-Free Synthesis

An aromatic aldehyde (5 mmol), an acetophenone derivative (5 mmol), malononitrile (5 mmol), and ammonium acetate (6 mmol) are mixed in a flask. The reaction is carried out in an ultrasonic bath at room temperature in a solvent-free and catalyst-free environment.[13]

Reaction Mechanisms and Workflows

The synthesis of 2-amino-3-cyanopyridines typically proceeds through a multi-component reaction. The proposed mechanism and a general experimental workflow are depicted below.

G cluster_workflow General Experimental Workflow Reactants Reactants (Aldehyde, Ketone, Malononitrile, Ammonium Acetate) Mixing Mixing & Reaction (Heating/Microwave/Ultrasound) Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Workup Reaction Work-up (Cooling, Washing) Mixing->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product 2-Amino-3-cyanopyridine Purification->Product

Caption: General experimental workflow for the synthesis of 2-amino-3-cyanopyridines.

G cluster_mechanism Proposed Reaction Mechanism Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel AmmoniumAcetate Ammonium Acetate Imino Imino Derivative Formation AmmoniumAcetate->Imino Ketone Ketone Ketone->Imino Arylidenemalononitrile Arylidenemalononitrile Intermediate Knoevenagel->Arylidenemalononitrile Michael Michael Addition Arylidenemalononitrile->Michael IminoDerivative Imino Intermediate Imino->IminoDerivative IminoDerivative->Michael Adduct Adduct Formation Michael->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 2-Amino-3-cyanopyridine Aromatization->Product

Caption: Proposed mechanism for the synthesis of 2-amino-3-cyanopyridines.[5]

Conclusion

The synthesis of 2-amino-3-cyanopyridines can be achieved through a variety of catalytic methods. The choice of catalyst and reaction conditions significantly impacts the efficiency, environmental friendliness, and cost-effectiveness of the synthesis. Nanoparticle-based and heterogeneous catalysts offer significant advantages in terms of reusability and often allow for milder reaction conditions. Furthermore, green chemistry approaches, such as microwave and ultrasound-assisted synthesis, provide rapid and high-yielding routes to these important heterocyclic compounds, often without the need for a catalyst or solvent. This guide provides the necessary data for researchers to make an informed decision on the most suitable catalytic system for their specific research and development needs.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-3-chloro-5-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Scientists and drug development professionals now have a comprehensive resource for understanding the diverse biological activities of 2-Amino-3-chloro-5-cyanopyridine derivatives. This guide provides a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols. The inclusion of signaling pathway diagrams offers a deeper insight into their mechanisms of action, paving the way for further research and development in this promising area of medicinal chemistry.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Derivatives of 2-amino-3-cyanopyridine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-amino-3-cyanopyridine derivatives against different cancer cell lines. This data highlights the structure-activity relationships that govern their anticancer efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4a HT29 (Colon Carcinoma)2.243 ± 0.217[1]
Compound 4f A549 (Lung Cancer)23.78
MKN45 (Gastric Cancer)67.61
MCF7 (Breast Cancer)53.87
Compound 4j A549 (Lung Cancer)>100
MKN45 (Gastric Cancer)>100
MCF7 (Breast Cancer)78.45
Compound 4k A549 (Lung Cancer)45.21
MKN45 (Gastric Cancer)89.32
MCF7 (Breast Cancer)66.14[2]
Compound 7b MCF-7 (Breast Cancer)3.58[3]
PC-3 (Prostate Cancer)3.60[3]
Compound 4k PIM-1 KinaseIC50 = 21.2 nM[3]
Compound 7b PIM-1 KinaseIC50 = 18.9 nM[3]
Compound 5c PC-3 (Prostate Cancer)Moderate Activity[4]
MDA-MB-231 (Breast Cancer)Moderate Activity[4]
HepG2 (Hepatocellular Carcinoma)Moderate Activity[4]
Compound 5e PC-3 (Prostate Cancer)High Activity[4]
MDA-MB-231 (Breast Cancer)High Activity[4]
HepG2 (Hepatocellular Carcinoma)High Activity[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the 2-amino-3-cyanopyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of 2-amino-3-cyanopyridine derivatives. Notably, these compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway and inhibit the STAT3 signaling cascade.

apoptosis_pathway 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Bax Bax 2-Amino-3-cyanopyridine->Bax Upregulates Bcl2 Bcl2 2-Amino-3-cyanopyridine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

stat3_pathway 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine pSTAT3 p-STAT3 2-Amino-3-cyanopyridine->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., MCL-1, Survivin) Nucleus->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Migration Migration Gene_Expression->Migration

Caption: Inhibition of the STAT3 Signaling Pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Certain 2-amino-3-cyanopyridine derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Antimicrobial Efficacy

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected derivatives.

Compound IDMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Cyanopyridine 5a E. coli125250[5]
B. subtilis64.5125[5]
Cyanopyridine 5b E. coli125250[5]
B. subtilis64.5125[5]
Pyrimidine 6b S. aureus--[5]
B. subtilis--[5]

Note: Inhibition zone diameter (IZD) values were also reported for Pyrimidine 6b against S. aureus (21 mm) and B. subtilis (20.5 mm), indicating strong activity.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity is often initially screened using the agar well diffusion method.

Protocol:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are punched into the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Enzyme Inhibition: Targeting Key Biological Processes

2-Amino-3-cyanopyridine derivatives have also been investigated as inhibitors of various enzymes, with a particular focus on carbonic anhydrases (CAs), which are involved in numerous physiological and pathological processes.

Comparative Carbonic Anhydrase Inhibition

The inhibitory activity of these derivatives against human carbonic anhydrase isozymes I and II (hCA I and hCA II) is summarized below, with Ki (inhibition constant) and IC50 values provided.

Compound IDEnzymeKi (µM)IC50 (µM)Reference
Compound 7d hCA I2.84-[6]
Compound 7b hCA II2.56-[6]
Compound 5d hCA I-33[7]
hCA II-56[7]
Compound 5b hCA I-34[7]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Protocol:

  • Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.4), a solution of the CA enzyme, a solution of the substrate p-NPA in acetonitrile, and solutions of the test inhibitors.

  • Assay Setup: In a 96-well plate, add the buffer, the test inhibitor solution (or solvent for control), and the enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the p-NPA substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Experimental Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Buffer + Inhibitor + Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at RT Assay_Setup->Pre_incubation Add_Substrate Add Substrate (p-NPA) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm (Kinetic) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition Determine IC50/Ki Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for Carbonic Anhydrase Inhibition Assay.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to facilitate further research and the development of novel therapeutic agents based on this versatile chemical scaffold. Researchers are encouraged to consult the cited literature for more in-depth information.

References

A Comparative Study of 2-Amino-3-halopyridines in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 2-amino-3-halopyridines (where the halogen is chlorine, bromine, or iodine) in Suzuki coupling reactions. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Reactivity of 2-Amino-3-halopyridines

The reactivity of 2-amino-3-halopyridines in Suzuki coupling is primarily governed by the nature of the carbon-halogen bond. The established trend for the ease of oxidative addition to the palladium catalyst, the rate-determining step in the catalytic cycle, is I > Br > Cl. This trend is a direct consequence of the decreasing bond dissociation energies from C-Cl to C-I. Consequently, 2-amino-3-iodopyridine is the most reactive, followed by 2-amino-3-bromopyridine, and finally 2-amino-3-chloropyridine, which is the least reactive.

The presence of the 2-amino group can also influence the reaction. While it is an electron-donating group, which can increase electron density at the halogen-bearing carbon and potentially hinder oxidative addition, it can also chelate to the palladium catalyst, which may affect the catalytic activity. In some cases, protection of the amino group may be necessary to achieve optimal yields.

Comparative Performance Data

The following table summarizes the expected and reported yields for the Suzuki coupling of 2-amino-3-halopyridines with phenylboronic acid under typical palladium-catalyzed conditions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The presented data is a composite of reported yields for similar substrates and expected outcomes based on established reactivity principles.

2-Amino-3-halopyridineHalogenCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)Time (h)Yield (%)
2-Amino-3-chloropyridineClPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-12012-2440-60
2-Amino-3-bromopyridineBrPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-1004-1270-90
2-Amino-3-iodopyridineIPd(PPh₃)₄Na₂CO₃1,4-Dioxane80-1001-6>90

Note: Yields are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and the nature of the boronic acid coupling partner. The data in this table should be considered as a general guide.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki coupling of a 2-amino-3-halopyridine with an arylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

  • 2-Amino-3-halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-amino-3-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.

Visualizing the Suzuki Coupling Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the key steps in the palladium-catalyzed cycle.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 2-Amino-3-halopyridine, Arylboronic Acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (e.g., Chromatography) H->I J Final Product I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_main Catalytic Cycle center Pd(0)L_n OA Oxidative Addition center->OA T Transmetalation PdII_1 Ar-Pd(II)L_n-X OA->PdII_1 RE Reductive Elimination PdII_2 Ar-Pd(II)L_n-Ar' T->PdII_2 RE->center ArAr Ar-Ar' (Coupled Product) RE->ArAr ArX Ar-X (2-Amino-3-halopyridine) ArX->OA ArB Ar'-B(OR)₂ (Arylboronic Acid) + Base ArB->T PdII_1->T PdII_2->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of 2-amino-3-halopyridine for a Suzuki coupling reaction represents a trade-off between reactivity and substrate availability/cost. While 2-amino-3-iodopyridine offers the highest reactivity, leading to shorter reaction times and milder conditions, it is often the most expensive. Conversely, 2-amino-3-chloropyridine is typically the most economical but requires more forcing conditions and specialized catalyst systems to achieve good yields. 2-Amino-3-bromopyridine often provides a good balance of reactivity and cost. For researchers and drug development professionals, a careful consideration of these factors, along with the specific requirements of the synthetic route, will guide the selection of the optimal starting material.

A Comparative Guide to the Synthetic Utility of 2-Amino-3-chloro-5-cyanopyridine and 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic utility of 2-Amino-3-chloro-5-cyanopyridine and the foundational building block, 2-aminopyridine. The presence of chloro and cyano functional groups on the pyridine ring dramatically expands the synthetic possibilities for this compound, offering multiple, orthogonal reaction sites. This comparison will explore their respective reactivities, applications, and provide experimental context for their use in organic synthesis and medicinal chemistry.

Overview of Chemical Structures and Properties

The key difference between the two molecules lies in the substitution pattern. 2-Aminopyridine is a simple, bifunctional molecule.[1] In contrast, this compound is a highly functionalized scaffold where the electron-withdrawing chloro and cyano groups significantly influence the electron density of the pyridine ring and the reactivity of its other functional groups.

Table 1: Comparison of Physicochemical Properties

Property2-AminopyridineThis compound
Structure
IUPAC Name Pyridin-2-amine6-Amino-5-chloronicotinonitrile[2]
CAS Number 504-29-0156361-02-3[2]
Molecular Formula C₅H₆N₂C₆H₄ClN₃[2]
Molecular Weight 94.11 g/mol 153.57 g/mol
Appearance Colorless solid[1]Solid[2]
Key Features Nucleophilic amino group, basic pyridine nitrogen.Multiple reaction sites: amino, chloro, and cyano groups.

Comparative Synthetic Utility and Reactivity

While both molecules share the 2-aminopyridine core, their synthetic applications diverge significantly due to the additional functional groups on this compound.

  • 2-Aminopyridine: This compound is a cornerstone in the synthesis of various pharmaceuticals, including piroxicam, sulfapyridine, and tenoxicam.[1] Its primary utility comes from the reactivity of the exocyclic amino group and the ring nitrogen, which readily participate in condensation reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines.[3][4] It is also a key reactant in multicomponent reactions to generate diverse molecular scaffolds.[5][6]

  • This compound: This derivative is an advanced intermediate offering a trifecta of reactive sites.

    • Chloro Group (C3): The chlorine atom, activated by the electron-withdrawing cyano group and the ring nitrogen, is an excellent handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, alkyl, and amino substituents at the 3-position.

    • Cyano Group (C5): The nitrile functionality is a versatile precursor that can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used to construct other heterocyclic rings.

    • Amino Group (C2): Similar to the parent 2-aminopyridine, this group can be acylated, alkylated, or used in condensation reactions. The combination of the 2-amino and 3-cyano groups is particularly useful for the synthesis of fused systems like pyrido[2,3-d]pyrimidines.[7]

The electron-deficient nature of the this compound ring makes it more susceptible to nucleophilic attack compared to 2-aminopyridine, but less reactive towards electrophilic aromatic substitution.

Table 2: Comparison of Synthetic Reactions and Applications

Reaction Type2-AminopyridineThis compoundKey Advantage/Difference
Condensation (Fused Rings) Widely used to form imidazo[1,2-a]pyridines and other fused systems.[3][4]Can also form imidazo[1,2-a]pyridines. The amino and cyano groups together are precursors for pyrido[2,3-d]pyrimidines.[7]This compound allows for the synthesis of a different class of fused heterocycles.
Nucleophilic Aromatic Substitution (SNAr) Generally unreactive unless the ring is further activated.The chloro group at C3 is activated and readily undergoes substitution with various nucleophiles.The chloro and cyano groups make this compound an excellent substrate for SNAr.
Palladium-Catalyzed Cross-Coupling Not a substrate for cross-coupling unless converted to a halide or triflate.The C3-chloro atom serves as a direct handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.Offers a direct and efficient route for C-C and C-N bond formation at a specific position.
Cyano Group Modification Not applicable.The nitrile can be hydrolyzed, reduced, or used in cycloadditions, providing a secondary point for diversification.Adds another layer of synthetic versatility completely absent in 2-aminopyridine.
Multicomponent Reactions (MCRs) A common component in various MCRs to build molecular complexity.[5][6]Can participate in MCRs, often leading to highly substituted 2-amino-3-cyanopyridine derivatives.[7][8][9]Both are valuable, but the products derived from this compound are more complex.
Drug Discovery Applications A well-established pharmacophore found in numerous approved drugs.[10][11][12]A valuable scaffold for building libraries of potential drug candidates, such as kinase inhibitors and receptor antagonists.[13][14][15]2-aminopyridine is a "known hero," while this compound is a modern tool for generating novel and complex structures.[10]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the comparative synthetic potential and a typical experimental workflow.

G Diagram 1: Comparative Synthetic Pathways cluster_0 2-Aminopyridine Utility cluster_1 This compound Utility AP 2-Aminopyridine AP_Cond Condensation (e.g., with α-haloketone) AP->AP_Cond AP_MCR Multicomponent Reactions AP->AP_MCR AP_Acyl N-Acylation/ Alkylation AP->AP_Acyl Imidazo Imidazo[1,2-a]pyridines AP_Cond->Imidazo Drugs Piroxicam, Sulfapyridine AP_Acyl->Drugs ACCP 2-Amino-3-chloro- 5-cyanopyridine ACCP_SNAr SNAr at C3 (e.g., + R-OH, R-NH2) ACCP->ACCP_SNAr ACCP_Coupling Pd-Coupling at C3 (e.g., Suzuki) ACCP->ACCP_Coupling ACCP_Cyano Cyano (C5) Mod. (Hydrolysis/Reduction) ACCP->ACCP_Cyano ACCP_Cond Condensation (Amino + Cyano) ACCP->ACCP_Cond Subst_Py 3-Substituted Pyridines ACCP_SNAr->Subst_Py Biaryl_Py 3-Aryl Pyridines ACCP_Coupling->Biaryl_Py Deriv_Py 5-COOH/CH2NH2 Pyridines ACCP_Cyano->Deriv_Py PyridoPy Pyrido[2,3-d]pyrimidines ACCP_Cond->PyridoPy G Diagram 2: Generalized Workflow for Suzuki Coupling start Start Reagent Preparation step1 Reaction Setup Add this compound, boronic acid, Pd catalyst, ligand, and base to a reaction vessel under inert atmosphere. start->step1 step2 Reaction Heat the mixture in a suitable solvent (e.g., Dioxane/Water) for a specified time. step1->step2 step3 Monitoring Monitor reaction progress using TLC or LC-MS. step2->step3 step4 Workup Cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). step3->step4 step5 Purification Dry the organic layer, concentrate, and purify the crude product via column chromatography. step4->step5 end End Characterization of the purified 3-aryl-2-amino-5-cyanopyridine. step5->end

References

The Strategic Advantage of 2-Amino-3-cyanopyridine Scaffolds in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors for oncology, the selection of a versatile and efficient chemical scaffold is paramount. This guide provides a comprehensive comparison of the efficacy of 2-amino-3-cyanopyridine derivatives in the synthesis of potent kinase inhibitors, with a focus on key oncological targets such as PIM-1, VEGFR-2, and HER-2. Through an objective analysis of experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

The 2-amino-3-cyanopyridine core has emerged as a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to serve as a foundation for a diverse array of kinase inhibitors. Its derivatives have demonstrated significant potential in yielding compounds with high potency and selectivity.

Comparative Performance in Kinase Inhibitor Synthesis

The utility of the 2-amino-3-cyanopyridine scaffold is evident in the synthesis of inhibitors for several critical kinase targets. The following tables summarize the performance of various derivatives in terms of reaction yield and biological activity, offering a comparative perspective against other synthetic approaches where available.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a key target in cancer therapy. Pyrido[2,3-d]pyrimidines derived from 2-amino-3-cyanopyridine precursors have shown remarkable inhibitory activity against PIM-1.

Starting Material/PrecursorSynthetic MethodYield (%)Target CompoundPIM-1 IC₅₀ (nM)Reference CompoundPIM-1 IC₅₀ (nM)
2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamideIntramolecular heterocyclization after acylationHigh5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile11.4Staurosporine16.7
2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamideIntramolecular heterocyclization after thioacylationHighDerivative of pyrido[2,3-d]pyrimidine17.2Staurosporine16.7
5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dioneCondensation reactionN/ASubstituted thiazolidine-2,4-dione congeners13--

Table 1: Comparison of synthesis and efficacy for PIM-1 kinase inhibitors.[1][2]

VEGFR-2 and HER-2 Kinase Inhibitors

VEGFR-2 and HER-2 are receptor tyrosine kinases that play crucial roles in angiogenesis and cancer cell proliferation, respectively. 2-Amino-3-cyanopyridine derivatives have been successfully employed to create dual inhibitors targeting these pathways.

Starting Material/PrecursorSynthetic MethodYield (%)Target CompoundVEGFR-2 IC₅₀ (µM)HER-2 IC₅₀ (µM)Reference CompoundVEGFR-2 IC₅₀ (µM)HER-2 IC₅₀ (µM)
6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5a)Multicomponent ReactionGoodNon-fused cyanopyridone0.2170.168Lapatinib0.1820.131
6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative (5e)Multicomponent ReactionGoodNon-fused cyanopyridone with 2,4-dichloro substituent0.1240.077Lapatinib0.1820.131
p-Toluidine and other precursors (for Lapatinib)Multi-step synthesisN/ALapatinib-----
4-chloro-N-methylpicolinamide and 4-aminophenol (for Sorafenib)Nucleophilic aromatic substitutionHighSorafenibPotent----

Table 2: Comparison of synthesis and efficacy for VEGFR-2 and HER-2 kinase inhibitors.[3][4]

Cytotoxicity of 2-Amino-3-cyanopyridine Derivatives

The cytotoxic effects of these compounds against various cancer cell lines are a key indicator of their therapeutic potential.

CompoundCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileMCF-70.57Staurosporine-
5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileHepG21.13Staurosporine5.07
Non-fused cyanopyridone (5a)MCF-71.77Taxol-
Non-fused cyanopyridone (5e)MCF-71.39Taxol-
Non-fused cyanopyridone (5a)HepG22.71Taxol-
Non-fused cyanopyridone (6b)HepG22.68Taxol-

Table 3: Cytotoxicity of selected kinase inhibitors derived from 2-amino-3-cyanopyridine scaffolds.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis of kinase inhibitors using 2-amino-3-cyanopyridine derivatives.

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (PIM-1 Inhibitors)

A mixture of the appropriate 2-amino-4-(substituted-phenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (1 equivalent) and a suitable acylating or thioacylating agent (1.2 equivalents) in a solvent such as ethanol is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and purified by recrystallization to yield the final pyrido[2,3-d]pyrimidine derivative.[1]

One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives under Microwave Irradiation

A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is irradiated in a microwave oven. The reaction is typically completed within 7-9 minutes. After cooling, the reaction mixture is washed with a small amount of ethanol. The crude product is then purified by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivatives in good yields (72-86%).[5] This method offers a significant advantage in terms of reduced reaction time and higher yields compared to conventional heating methods.[5]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context and the experimental process is facilitated by clear visual diagrams. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1 PIM-1 STAT3_5->PIM1 Upregulation SOCS1_3 SOCS1/3 PIM1->SOCS1_3 Interaction p65_RelA p65/RelA PIM1->p65_RelA Phosphorylation Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition PIM1->Apoptosis_Inhibition SOCS1_3->JAK Inhibition NF_kB NF-κB NF_kB->Cytokines Positive Feedback p65_RelA->NF_kB Activation

PIM-1 Signaling Pathway

VEGFR2_HER2_Signaling_Pathway cluster_VEGFR2 VEGFR-2 Pathway cluster_HER2 HER-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGF PI3K VEGFR2->PI3K_VEGF Angiogenesis Angiogenesis PLCg->Angiogenesis Akt_VEGF Akt PI3K_VEGF->Akt_VEGF Akt_VEGF->Angiogenesis HER_Ligand HER Ligand HER_Receptor HER Receptor HER_Ligand->HER_Receptor HER2 HER-2 HER_Receptor->HER2 Heterodimerization PI3K_HER PI3K HER2->PI3K_HER RAS_MAPK RAS/MAPK HER2->RAS_MAPK Akt_HER Akt PI3K_HER->Akt_HER Proliferation Cell Proliferation & Survival Akt_HER->Proliferation RAS_MAPK->Proliferation Inhibitor 2-Amino-3-cyanopyridine Derivative Inhibitor Inhibitor->VEGFR2 Inhibitor->HER2

VEGFR-2 and HER-2 Signaling Pathways

experimental_workflow start Starting Materials (e.g., 2-Amino-3-cyanopyridine derivative) synthesis Chemical Synthesis (e.g., One-pot or Multistep) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Evaluation (Kinase Inhibition Assay, Cytotoxicity Assay) purification->invitro invivo In Vivo Evaluation (Xenograft Models) invitro->invivo lead Lead Compound Identification invivo->lead

General Experimental Workflow

References

A Comparative Guide to the Computational Analysis of Substituted Cyanopyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for analyzing the reactivity of substituted cyanopyridines, supported by experimental data. We delve into the methodologies, present quantitative data for easy comparison, and visualize key concepts to aid in understanding the structure-reactivity relationships of this important class of heterocyclic compounds.

Introduction to Cyanopyridine Reactivity

Cyanopyridines are a class of aromatic heterocyclic compounds containing a pyridine ring substituted with a cyano group (-CN). The position of the cyano group and the presence of other substituents on the pyridine ring significantly influence the molecule's electronic properties and, consequently, its chemical reactivity.[1] This reactivity is of great interest in medicinal chemistry and drug development, as cyanopyridine moieties are found in various bioactive molecules.[2][3] Computational chemistry provides powerful tools to predict and understand the reactivity of these compounds, guiding the synthesis of novel derivatives with desired properties.

Computational and Experimental Methodologies

A combination of computational and experimental techniques is crucial for a comprehensive understanding of cyanopyridine reactivity.

Computational Protocols: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. A typical workflow for analyzing substituted cyanopyridines is as follows:

  • Molecular Geometry Optimization: The three-dimensional structure of the cyanopyridine derivative is optimized to find its most stable conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed method for this purpose.[4]

  • Electronic Property Calculation: Once the geometry is optimized, various electronic properties are calculated. These include:

    • Molecular Electrostatic Potential (MESP): Identifies electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of chemical reactivity and stability.

    • Global Reactivity Descriptors: Parameters such as electrophilicity index, chemical potential, and hardness are calculated to quantify the overall reactivity of the molecule.

  • Reaction Pathway and Transition State Analysis: To study a specific reaction, the reaction pathway is modeled, and the transition state structure and its energy (activation barrier) are calculated. This provides quantitative insight into the reaction kinetics.

Experimental Protocols: Kinetic Studies and Biological Assays

Experimental validation is essential to confirm computational predictions.

  • Kinetic Analysis of Hydrolysis: The reactivity of cyanopyridines can be experimentally determined by studying their hydrolysis kinetics. A typical procedure involves:

    • Preparing a solution of the cyanopyridine in a suitable solvent (e.g., high-temperature water).

    • Maintaining the reaction at a constant temperature.

    • Monitoring the concentration of the reactant and products over time using techniques like UV-vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

    • Calculating the reaction rate constants and activation energies from the experimental data.

  • Biological Activity Assays (e.g., Cytotoxicity): The biological relevance of cyanopyridine reactivity is often assessed through in vitro assays. For instance, the cytotoxicity of novel cyanopyridine derivatives against cancer cell lines can be evaluated using the MTT assay to determine their IC50 values (the concentration required to inhibit the growth of 50% of the cells).[6]

Quantitative Data Comparison

The following tables summarize key quantitative data from computational and experimental studies on substituted cyanopyridines and related compounds.

Table 1: Comparison of Calculated and Experimental Reactivity Parameters for Nitrile Compounds

CompoundComputational MethodCalculated ParameterCalculated ValueExperimental MethodExperimental ParameterExperimental ValueReference
2-CyanopyridineDFTActivation Energy (Ea) for reaction with Cysteine< 16 kcal/molHPLCReactivity towards CysteineHigh[7]
3-CyanopyridineDFTActivation Energy (Ea) for hydrolysis-High-Temperature Water HydrolysisActivation Energy (Ea)74.3 kJ/mol[8]
4-CyanopyridineDFTActivation Energy (Ea) for hydrolysis-High-Temperature Water HydrolysisActivation Energy (Ea)40.3 kJ/mol[8]
BenzonitrileDFTActivation Energy (Ea) for reaction with Cysteine> 16 kcal/molHPLCReactivity towards CysteineIntermediate[7]
4-ChlorobenzonitrileDFTActivation Energy (Ea) for reaction with Cysteine~16 kcal/molHPLCReactivity towards CysteineIntermediate[7]

Table 2: Comparison of Cytotoxicity of Substituted Cyanopyridine Derivatives

CompoundCell LineExperimental MethodIC50 Value (µM)Reference
Cyanopyridine-based 1,3,4-oxadiazole derivative 4eMCF-7MTT Assay8.352[6]
Cyanopyridine-based 1,3,4-oxadiazole derivativesCaCo-2MTT Assay2.612 - 8.394[6]

Visualizing Reactivity and Methodologies

The following diagrams illustrate key concepts in the computational analysis of cyanopyridine reactivity.

Computational_Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output Input Substituted Cyanopyridine Structure Opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) Input->Opt Elec Electronic Property Calculation (MESP, HOMO-LUMO) Opt->Elec TS Transition State Search & Reaction Barrier Calculation Opt->TS Geom Optimized Geometry Opt->Geom React Reactivity Descriptors (Electrophilicity, Hardness) Elec->React Props Electronic Properties Elec->Props Pred Reactivity Prediction React->Pred Kinetics Reaction Kinetics TS->Kinetics

Computational analysis workflow for substituted cyanopyridines.

Reactivity_Comparison cluster_isomers Cyanopyridine Isomers cluster_reactivity Relative Reactivity CP2 2-Cyanopyridine High High Reactivity CP2->High Strong -I, -M effect of -CN at ortho position CP3 3-Cyanopyridine Low Low Reactivity CP3->Low Weaker -I effect of -CN at meta position CP4 4-Cyanopyridine Med Medium Reactivity CP4->Med Strong -I, -M effect of -CN at para position

Effect of cyano group position on the reactivity of cyanopyridines.

Comparison with Alternative Computational Methods

While DFT is a powerful tool, other computational methods can also be employed for studying heterocyclic compounds.

  • Semi-empirical Methods (e.g., AM1, PM3, MNDO): These methods are computationally less expensive than DFT and can be useful for preliminary analysis of large molecules. However, their accuracy can be lower, and the results can vary significantly between different methods. For instance, a study on oxazole and thiazole heterocycles showed a considerable scatter in the calculated heats of formation among AM1, PM3, and MNDO methods.[1]

  • Ab initio Methods (e.g., MP2, Coupled Cluster): These methods are more accurate than DFT but are also significantly more computationally demanding. They are often used as a benchmark to validate the results of less expensive methods.

The choice of computational method should be guided by the specific research question, the size of the system, and the available computational resources. For accurate prediction of reactivity, DFT and higher-level ab initio methods are generally preferred.

Conclusion

The reactivity of substituted cyanopyridines is a complex interplay of electronic and steric factors. Computational analysis, particularly using DFT, provides invaluable insights into these relationships, enabling the rational design of new molecules with tailored properties. When combined with experimental validation, these computational approaches offer a robust framework for advancing research in drug discovery and materials science. This guide provides a foundational understanding of the available tools and a comparative basis for their application in the study of substituted cyanopyridines.

References

A Comparative Guide to Green Synthesis of 2-Amino-3-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-3-cyanopyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, has seen a paradigm shift towards more environmentally benign methodologies. This guide provides an objective comparison of various green synthesis routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs. The comparison focuses on key green chemistry metrics, including reaction time, yield, temperature, and the use of catalysts and solvents.

The primary approach to synthesizing these derivatives is a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. The innovation in green chemistry lies in the energy source and catalytic systems employed to drive this reaction efficiently and sustainably.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of different green synthesis methodologies for 2-amino-3-cyanopyridine derivatives based on published experimental data.

Synthesis RouteCatalystSolventTemperature (°C)Reaction TimeYield (%)Catalyst ReusabilityReference
Catalytic Nanostructured Na2CaP2O7Solvent-free80Short84-94Yes[1]
Copper nanoparticles on charcoalAcetonitrile80Not specifiedGood to excellentAt least 8 times[2][3][4]
Zinc zirconium phosphateSolvent-freeNot specifiedShortFair to excellentAt least 6 times[5]
Fe3O4@THAM-MercaptopyrimidineSolvent-free70Short75-97Yes[6][7]
Microwave-Assisted NoneSolvent-freeNot specified7-9 min72-86N/A[8][9][10][11]
Ultrasound-Assisted NoneSolvent-freeRoom Temperature4-25 min85-99N/A[12]

Experimental Protocols: Key Methodologies

Below are detailed methodologies for the key green synthesis routes cited in this guide.

1. Catalytic Synthesis using Nanostructured Na2CaP2O7 [1]

  • Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a methyl ketone or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol) is prepared.

  • Catalyst Addition: Nanostructured diphosphate Na2CaP2O7 is added to the mixture.

  • Reaction Conditions: The reaction is carried out at 80°C under solvent-free conditions.

  • Work-up: The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid mixture is washed with water and the crude product is recrystallized from ethanol.

  • Catalyst Recovery: The aqueous layer is filtered to recover the catalyst, which is then washed with ethanol, dried, and can be reused.

2. Microwave-Assisted Solvent-Free Synthesis [8][9][10][11]

  • Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is placed in a microwave-safe vessel.

  • Reaction Conditions: The mixture is irradiated in a microwave oven for 7-9 minutes.

  • Work-up: After the reaction, the mixture is washed with a small amount of ethanol. The crude product is then purified by recrystallization from 95% ethanol.

3. Ultrasound-Assisted Catalyst-Free and Solvent-Free Synthesis [12]

  • Reaction Setup: An aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) are mixed in a reaction vessel.

  • Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath at room temperature for 4-25 minutes.

  • Work-up: The completion of the reaction is monitored by TLC. The solid product is then washed with cold water and recrystallized from ethanol to afford the pure product.

Visualizing the Green Synthesis Workflow

The following diagram illustrates the general workflow for the green synthesis of 2-amino-3-cyanopyridine derivatives, highlighting the key variable components that define each route.

G cluster_reactants Starting Materials cluster_reaction One-Pot Multicomponent Reaction cluster_conditions Green Synthesis Routes cluster_purification Product Isolation Aldehyde Aromatic Aldehyde ReactionMixture Reaction Mixture Aldehyde->ReactionMixture Ketone Ketone Ketone->ReactionMixture Malononitrile Malononitrile Malononitrile->ReactionMixture AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->ReactionMixture Catalytic Catalytic (e.g., Na2CaP2O7, Cu/C) Solvent/Solvent-free ReactionMixture->Catalytic Microwave Microwave-Assisted Solvent-free ReactionMixture->Microwave Ultrasound Ultrasound-Assisted Solvent-free ReactionMixture->Ultrasound Purification Purification (Recrystallization) Catalytic->Purification Microwave->Purification Ultrasound->Purification Product 2-Amino-3-cyanopyridine Derivatives Purification->Product

Caption: Workflow for Green Synthesis of 2-Amino-3-cyanopyridine Derivatives.

References

Comparative Analysis of 2-Amino-3-chloro-5-cyanopyridine Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities, experimental protocols, and signaling pathways associated with compounds derived from 2-Amino-3-chloro-5-cyanopyridine.

Derivatives of the versatile scaffold, 2-amino-3-cyanopyridine, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of compounds specifically derived from this compound, summarizing their performance in in vitro and in vivo studies. Detailed experimental data, methodologies, and visual representations of key biological processes are presented to facilitate further research and development in this area.

In Vitro Anticancer Activity

Numerous studies have demonstrated the potential of 2-amino-3-cyanopyridine derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, with several derivatives exhibiting potent activity.

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
4f A549 (Lung)23.78[1]
MKN45 (Gastric)67.61[1]
MCF7 (Breast)53.87[1]
4j A549 (Lung)-[1]
MKN45 (Gastric)-[1]
MCF7 (Breast)-[1]
4k A549 (Lung)-[1]
MKN45 (Gastric)-[1]
MCF7 (Breast)-[1]
3n HCT-116 (Colorectal)10.50[2]
HeLa (Cervical)14.27[2]
A375 (Melanoma)4.61[2]
7b A549 (Lung)Potent[3]
8a A549 (Lung)Potent[3]

Note: Specific IC50 values for compounds 4j and 4k were not explicitly provided in the source but were described as having promising activity.

The preliminary structure-activity relationship (SAR) analysis suggests that the presence of bromo or chloro substituents on the benzene ring of these derivatives significantly contributes to their anticancer activity.[1]

In Vivo Antitumor Activity

Preclinical in vivo studies are crucial for validating the therapeutic potential of novel anticancer compounds. While specific in vivo data for derivatives of this compound are limited in the reviewed literature, general protocols for evaluating pyridine derivatives in animal models provide a framework for future investigations.

Experimental Workflow for In Vivo Antitumor Studies

G cluster_0 Pre-study cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Animal Acclimatization B Tumor Cell Implantation (Syngeneic or Xenograft) A->B C Randomization into Groups (Vehicle, Test Compound, Positive Control) B->C D Drug Administration (e.g., Intraperitoneal, Oral) C->D E Monitor Tumor Growth (Calipers) D->E F Monitor Animal Health (Body Weight, Clinical Signs) D->F G Tumor Excision and Weight Measurement F->G H Histopathological Analysis G->H I Immunohistochemistry G->I J Toxicity Assessment (Organ Histology)

General workflow for in vivo antitumor efficacy studies.

Antimicrobial Activity

Derivatives of 2-amino-3-cyanopyridine have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismInhibition Zone (mm)ConcentrationReference
2c Staphylococcus aureusGood40 µg/ml[4]
2d Staphylococcus aureusGood40 µg/ml[4]
2b Pseudomonas aeruginosaGood40 µg/ml[4]
2f Staphylococcus aureusModerate40 µg/ml[4]
2c Bacillus subtilisModerate40 µg/ml[4]

Note: "Good" and "Moderate" are qualitative descriptors from the source. Specific inhibition zone diameters were not consistently provided.

Enzyme Inhibition

The inhibitory activity of 2-amino-3-cyanopyridine derivatives against specific enzymes has been explored, with a particular focus on carbonic anhydrases (CAs), which are implicated in various diseases.

Quantitative Data Summary: Carbonic Anhydrase Inhibition
Compound IDEnzymeIC50 (µM)Reference
5d hCA I33[5]
hCA II56[5]
5b hCA I34[5]

Signaling Pathway Modulation

The anticancer effects of 2-amino-3-cyanopyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in cancer, promoting tumor growth and survival.[5][6] Some 2-amino-3-cyanopyridine derivatives have been shown to inhibit this pathway.[2]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation TargetGenes Target Gene Expression (Proliferation, Survival) Inhibitor 2-Amino-3-cyanopyridine Derivative Inhibitor->STAT3_active Inhibition

Inhibition of the STAT3 signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Activation Inhibitor Potential Inhibition by Pyridine Derivatives Inhibitor->VEGFR2 Blockade

VEGFR-2 signaling cascade in angiogenesis.
HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the ErbB family of receptor tyrosine kinases and is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.[9][10]

HER2_Pathway HER2 HER2 HER_dimer HER2/HER3 Heterodimer HER2->HER_dimer Dimerization PI3K PI3K HER_dimer->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Potential Inhibition by Pyridine Derivatives Inhibitor->HER2 Blockade

HER2 signaling pathway in breast cancer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Screening (Disc Diffusion Method)

This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a filter disc impregnated with the test substance.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[11]

  • Reagent Preparation: Prepare assay buffer, CA enzyme solution, substrate solution (p-nitrophenyl acetate), and test compound solutions.

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compound to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Kinetic Measurement: The rate of formation of the product (p-nitrophenol) is monitored by measuring the increase in absorbance at 400-405 nm over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value can then be determined.

This guide provides a consolidated overview of the current state of research on derivatives of this compound. The presented data and protocols aim to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents. Further investigations, particularly in vivo efficacy studies and detailed mechanistic explorations, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-chloro-5-cyanopyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activity.[1][2] The strategic introduction of a chloro group at the 3-position and a cyano group at the 5-position of the pyridine ring has given rise to a class of analogs with significant therapeutic promise, particularly as kinase inhibitors for anticancer therapy.[3][4][5] This guide provides a comprehensive comparison of 2-amino-3-chloro-5-cyanopyridine analogs, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies employed in their evaluation.

Comparative Biological Activity of Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine core and the amino group. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative analogs from various studies.

In Vitro Cytotoxicity Data

The antiproliferative activity of these analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

Compound IDR Group (at C6)R' Group (at C4)Cancer Cell LineIC50 (µM)Reference
4c 4-methoxyphenyl-HepG-28.02 ± 0.38[4]
4d 4-bromophenyl-HepG-26.95 ± 0.34[4]
5e -4-methoxyphenylPC-313.2 ± 0.8[6]
5e -4-methoxyphenylMDA-MB-23111.5 ± 0.9[6]
5e -4-methoxyphenylHepG227.2 ± 1.5[6]
5c -4-chlorophenylPC-330.5 ± 1.9[6]
5c -4-chlorophenylMDA-MB-23128.3 ± 1.7[6]
5c -4-chlorophenylHepG245.1 ± 2.1[6]
CG-5 2,4-dichlorophenyl3,5-dibromo-4-hydroxyphenylMCF-7<0.1 (GI50)[7]
CG-5 2,4-dichlorophenyl3,5-dibromo-4-hydroxyphenylA-549<7 (GI50)[7]
3b -3-hydroxy-4-phenoxyphenylA-54916.74 ± 0.45[3]
3p -4-(substituted phenyl)A-54910.57 ± 0.54[3]

SAR Observations for Cytotoxicity:

  • Aromatization of the Pyridone Ring: Conversion of the 2-hydroxypyridine (pyridone) to a 2-chloropyridine generally leads to a significant increase in cytotoxicity, particularly against the HepG-2 cell line.[4]

  • Substitution at C6: The nature of the substituent at the C6 position of the pyridine ring plays a crucial role. For instance, analogs bearing a 4-methoxyphenyl (4c) or a 4-bromophenyl (4d) group at C6 exhibit potent activity against HepG-2 cells.[4]

  • Substitution at C4: Halogen substitution on the phenyl ring at the C4 position, such as in compound CG-5 with a 3,5-dibromo-4-hydroxyphenyl group, demonstrates significant growth inhibitory effects in MCF-7 and A-549 cell lines.[7] The presence of a 4-methoxyphenyl group (5e) or a 4-chlorophenyl group (5c) at C4 also confers notable antiproliferative activity.[6]

Kinase and Enzyme Inhibition Data

A primary mechanism of action for many this compound analogs is the inhibition of protein kinases involved in cancer cell proliferation and survival.[3]

Compound IDR Group (at C6)Target EnzymeIC50 / Ki (µM)Reference
4b 3-aminophenylPim-1 Kinase0.63 ± 0.03[4]
4c 4-methoxyphenylPim-1 Kinase0.61 ± 0.03[4]
5e -VEGFR-20.124 ± 0.011[5]
5e -HER-20.077 ± 0.003[5]
5a -VEGFR-20.217 ± 0.020[5]
5a -HER-20.168 ± 0.009[5]
7d -hCA I2.84 (Ki)[8]
7b -hCA II2.56 (Ki)[8]

SAR Observations for Kinase/Enzyme Inhibition:

  • Pim-1 Kinase Inhibition: The 2-chloro-cyanopyridine scaffold is generally more potent against Pim-1 kinase than the corresponding 2-hydroxy-cyanopyridone derivatives.[4] Substituents at the C6 position, such as 3-aminophenyl (4b) and 4-methoxyphenyl (4c), show sub-micromolar inhibitory activity.[4]

  • VEGFR-2/HER-2 Inhibition: Non-fused cyanopyridone derivatives have demonstrated potent dual inhibitory activity against VEGFR-2 and HER-2.[5] Compound 5e, in particular, showed superior inhibition compared to the standard drug Lapatinib.[5]

  • Carbonic Anhydrase Inhibition: Certain 2-amino-3-cyanopyridine derivatives exhibit significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II), with Ki values in the low micromolar range.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[9]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

    • Prepare serial dilutions of the test compound in DMSO.[10]

    • Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.[10]

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO as a vehicle control.[9]

    • Add the kinase and substrate to the wells.[9]

    • Initiate the kinase reaction by adding a solution of ATP.[9]

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[9]

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.[9]

    • Incubate for approximately 40 minutes at room temperature.[9]

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate for another 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.[9]

    • Calculate the percent inhibition for each compound concentration relative to the controls.[9]

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[9]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.[5]

    • Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Visualizing Molecular Interactions and Processes

Diagrams illustrating key biological pathways and experimental workflows provide a clearer understanding of the compound's mechanism of action and the methods used for its evaluation.

Kinase_Inhibitor_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID HTL Hit-to-Lead (HTL) Hit_ID->HTL LO Lead Optimization (LO) HTL->LO Lead_Selection Lead Selection LO->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy & PK/PD Lead_Selection->In_Vivo_Efficacy Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection Tox_Studies Toxicology Studies Candidate_Selection->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Phase_I Phase I IND_Enabling->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Workflow for Kinase Inhibitor Discovery and Development.

In_Vitro_Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Setup Add Kinase, Substrate, & Inhibitor to Plate Compound_Dilution->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Plate_Setup Reaction_Initiation Initiate Reaction with ATP Plate_Setup->Reaction_Initiation Incubation Incubate at Controlled Temperature Reaction_Initiation->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Signal_Generation Generate Signal (e.g., Luminescence) Stop_Reaction->Signal_Generation Read_Plate Measure Signal with Plate Reader Signal_Generation->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

PIM1_Signaling_Pathway PIM1 PIM-1 Kinase cMyc c-Myc PIM1->cMyc phosphorylates & activates Apoptosis_Inhibition Apoptosis Inhibition PIM1->Apoptosis_Inhibition phosphorylates & inhibits Cell_Cycle_Progression Cell Cycle Progression PIM1->Cell_Cycle_Progression Transcriptional_Activation Transcriptional Activation cMyc->Transcriptional_Activation

Caption: PIM-1 Downstream Signaling Pathway in Cancer.[9]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 2-Amino-3-chloro-5-cyanopyridine, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to consult the material safety data sheet (MSDS) and be fully aware of the necessary personal protective equipment (PPE). The known hazards associated with this compound necessitate the use of protective gloves, clothing, and eye/face protection.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing.[1]

General handling procedures for similar pyridine compounds include working in a well-ventilated area, such as under a chemical fume hood, to minimize dust generation and accumulation.[2][3] Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

Quantitative Hazard Data
Hazard CategoryGHS ClassificationPrecautionary Statements
Skin SensitizationH317: May cause an allergic skin reactionP280: Wear protective gloves/protective clothing/eye protection/face protection
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from available safety information for this compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[2][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.

    • The container should be made of a compatible material and kept closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][3]

  • Spill Management:

    • In the event of a spill, immediately clean it up while wearing appropriate PPE.[2]

    • Avoid generating dust.[2][3]

    • Sweep up the solid material and place it into a suitable container for disposal.[2][3]

    • Ensure the area is well-ventilated.[2]

  • Container Disposal:

    • Empty containers should be handled as hazardous waste unless thoroughly decontaminated.

    • Do not reuse empty containers.[5] Dispose of them in accordance with local regulations.[5]

  • Final Disposal:

    • Dispose of the waste container through an approved and licensed hazardous waste disposal company.[3][6][7]

    • Do not dispose of this chemical into the sewer system or the environment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe collect_waste Collect Waste Chemical and Contaminated Materials ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check clean_spill Clean Spill Following Protocol: - Avoid Dust - Sweep into Container - Ventilate Area spill_check->clean_spill Yes label_container Securely Seal and Label Waste Container spill_check->label_container No clean_spill->label_container store_waste Store Waste in a Designated, Cool, and Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3-chloro-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 2-Amino-3-chloro-5-cyanopyridine (CAS No. 156361-02-3). The following procedures are based on the available hazard information and general laboratory safety protocols. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, these guidelines are supplemented with information from structurally similar chemicals and should be implemented as a precautionary measure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Area of Protection Personal Protective Equipment (PPE) Specifications and Remarks
Eye and Face Safety Goggles with side shields or a Face ShieldMust be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for any tears or punctures before use. Dispose of used gloves properly and wash hands thoroughly after handling.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

  • Log the chemical into the laboratory's chemical inventory system.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • The storage area should be clearly marked with the appropriate hazard signs.

Weighing and Preparation
  • All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats.

  • Clean the weighing area and any equipment thoroughly after use.

Experimental Use
  • Handle the compound in a designated area of the laboratory.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Disposal Plan
  • All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

receiving Receiving and Inspection storage Secure Storage receiving->storage ppe Don PPE storage->ppe handling Weighing and Handling in Fume Hood ppe->handling experiment Experimental Use handling->experiment decontamination Decontamination of Work Area and Equipment experiment->decontamination waste_collection Waste Collection (Contaminated PPE, Chemical Waste) decontamination->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

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2-Amino-3-chloro-5-cyanopyridine

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